Technical Documentation Center

2-(3-Nitrophenyl)-1,3-thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Nitrophenyl)-1,3-thiazole
  • CAS: 105361-75-9

Core Science & Biosynthesis

Foundational

2-(3-Nitrophenyl)-1,3-thiazole: Comprehensive Physicochemical Profiling and Synthetic Methodologies

Executive Summary The 2-arylthiazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in advanced materials science due to its robust π-extended system[1]. Within this class, 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylthiazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in advanced materials science due to its robust π-extended system[1]. Within this class, 2-(3-Nitrophenyl)-1,3-thiazole serves as a highly versatile intermediate. The presence of the strongly electron-withdrawing nitro group at the meta position of the phenyl ring provides a unique electronic profile, enabling downstream functionalization (e.g., reduction to an amine for amide coupling) while maintaining the metabolic stability inherent to the 1,3-thiazole core.

This technical guide provides a rigorous analysis of the compound's physicochemical properties, elucidates the causality behind its mechanistic synthesis, and establishes a self-validating experimental protocol for its isolation.

Physicochemical & Quantitative Profiling

Understanding the fundamental properties of 2-(3-Nitrophenyl)-1,3-thiazole is essential for predicting its behavior in organic synthesis and chromatographic purification. The quantitative data is summarized below for rapid reference.

PropertyValue
Chemical Name 2-(3-Nitrophenyl)-1,3-thiazole
CAS Number 105361-75-9[2]
Molecular Formula C9H6N2O2S[2]
Molecular Weight 206.22 g/mol [2]
Structural Class 2-Arylthiazole
Physical State Solid (Typical for nitroaryl thiazoles)

Mechanistic Synthesis: The Hantzsch Thiazole Pathway

The most robust and widely adopted method for constructing the 1,3-thiazole core is the Hantzsch synthesis [1]. For 2-(3-Nitrophenyl)-1,3-thiazole, the requisite precursors are 3-nitrobenzothioamide and an α-haloacetaldehyde equivalent (such as bromoacetaldehyde diethyl acetal or chloroacetaldehyde)[3].

Mechanistic Causality

The reaction is driven by a predictable sequence of nucleophilic and electrophilic interactions:

  • S-Alkylation: The reaction is initiated by the nucleophilic attack of the soft sulfur atom of the thioamide onto the electrophilic α-carbon of the halocarbonyl, displacing the halide. A polar protic solvent, such as ethanol, is deliberately chosen here because it stabilizes the developing polar transition state.

  • Intramolecular Cyclization: Following S-alkylation, the nitrogen atom of the thioamide undergoes an intramolecular nucleophilic addition to the carbonyl carbon, forming a cyclic hydroxythiazoline intermediate.

  • Aromatization: Subsequent acid-catalyzed dehydration eliminates a water molecule, driving the aromatization to yield the thermodynamically stable 1,3-thiazole ring[3].

Mechanism A 3-Nitrobenzothioamide (Nucleophile) C S-Alkylation Intermediate (Thioether formation) A->C SN2 Attack B α-Haloacetaldehyde (Electrophile) B->C SN2 Attack D Intramolecular Cyclization (Hydroxythiazoline) C->D N-Attack on C=O E Dehydration & Aromatization (-H2O) D->E Acidic conditions F 2-(3-Nitrophenyl)-1,3-thiazole (Final Product) E->F Aromatization

Mechanistic pathway of the Hantzsch synthesis for 2-(3-Nitrophenyl)-1,3-thiazole.

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered to ensure high yield and purity through built-in validation steps. By integrating real-time monitoring and phase-specific extraction, the system self-corrects for incomplete reactions or salt-trapped products.

Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-nitrobenzothioamide in 25 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 11.0 mmol of bromoacetaldehyde diethyl acetal (or aqueous chloroacetaldehyde) dropwise at room temperature.

    • Causality: Dropwise addition prevents localized overheating and minimizes the formation of polymeric side products.

  • Reflux & Validation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The complete disappearance of the distinct yellow thioamide spot validates reaction completion (typically 2-4 hours).

  • Solvent Evaporation: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Neutralization (Critical Step): The product exists as a hydrobromide/hydrochloride salt at this stage. Suspend the crude residue in 20 mL of distilled water and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7.5-8.0.

    • Causality: Free-basing the thiazole reduces its aqueous solubility, forcing the organic product to precipitate while leaving inorganic salts trapped in the aqueous phase.

  • Extraction & Purification: Extract the aqueous suspension with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude solid via recrystallization from hot ethanol to yield pure 2-(3-Nitrophenyl)-1,3-thiazole.

Workflow W1 Reagent Prep Equimolar mixing W2 Reflux in EtOH 2-4 hours W1->W2 W3 Solvent Removal Rotary Evaporation W2->W3 W4 Neutralization NaHCO3 (aq) to pH 8 W3->W4 W5 Purification Recrystallization W4->W5 W6 Pure Product QC Validation W5->W6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Validation & Quality Control

To confirm the structural integrity of the synthesized 2-(3-Nitrophenyl)-1,3-thiazole, the following analytical suite is required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the exact mass. The mass spectrum must display a prominent [M+H]+ peak at m/z 207.2, confirming the molecular weight of 206.22 g/mol [2].

  • Nuclear Magnetic Resonance (1H NMR): When dissolved in CDCl₃ or DMSO-d₆, the spectrum will reveal characteristic thiazole protons. The proton at the C-5 position typically appears as a doublet around 7.4-7.6 ppm, while the highly deshielded C-4 proton appears around 7.8-8.0 ppm. The nitro-substituted phenyl ring will display a distinct splitting pattern, with the proton at the 2-position (sandwiched between the nitro and thiazole groups) appearing highly deshielded (>8.5 ppm) due to the synergistic electron-withdrawing effects of both ring systems.

References

  • "2-(3-nitrophenyl)thiazole/CAS:105361-75-9-HXCHEM", hxchem.net. 2

  • "2-(3-Nitrophenyl)thiazole-4-acetic acid AldrichCPR | Sigma-Aldrich", Sigma-Aldrich.

  • "An Overview of Recent Developments in the Synthesis of Substituted Thiazoles", ResearchGate. 1

  • "Product Class 17: Thiazoles", Thieme E-Books & E-Journals. 3

Sources

Exploratory

Mechanism of Action of 2-(3-Nitrophenyl)-1,3-thiazole Derivatives

An In-depth Technical Guide to the Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the diverse mechanisms of action exhibited by derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse mechanisms of action exhibited by derivatives of the 2-(3-nitrophenyl)-1,3-thiazole scaffold. This privileged heterocyclic structure has emerged as a cornerstone in modern medicinal chemistry, giving rise to a plethora of compounds with wideranging therapeutic potential.[1][2][3] The inherent versatility of the thiazole ring, combined with the specific electronic and steric properties conferred by the 3-nitrophenyl substituent, has enabled the development of targeted agents for oncology, infectious diseases, and neurodegenerative disorders.[1][4][5]

Unlike a monolithic review, this document is structured to provide in-depth, mechanistically-focused insights tailored for the drug development professional. We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that govern the biological effects of these compounds. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to equip researchers with the knowledge necessary to advance the exploration and application of this promising chemical class.

Part 1: Mechanism of Action in Oncology

The 2-(3-nitrophenyl)-1,3-thiazole scaffold has proven to be a remarkably fertile ground for the discovery of novel anticancer agents.[1][6] Derivatives have been shown to combat cancer through a multi-pronged approach, targeting key hallmarks of cancer including aberrant cell signaling, metabolic reprogramming, and uncontrolled proliferation.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Causality of Experimental Approach: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGFR-2 being the main signal-transducing receptor. Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy. Researchers have designed and synthesized 2-(3-nitrophenyl)-1,3-thiazole derivatives with the hypothesis that this scaffold can effectively occupy the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling and inhibiting angiogenesis. The presence of the nitro group and other substituents is often explored to optimize binding affinity and selectivity.

Certain derivatives incorporating hydrazinecarbothioamide moieties have been specifically investigated as potential VEGFR-2 inhibitors.[7] The rationale is that these functional groups can form key hydrogen bonds and hydrophobic interactions within the kinase domain. The cytotoxic screening of these compounds against various cancer cell lines serves as a primary validation of this targeted approach.

Signaling Pathway: Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Thiazole-based inhibitors block the initial autophosphorylation step, thus abrogating all subsequent downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates VEGF VEGF-A VEGF->VEGFR2 Binds Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits (Blocks ATP Binding) Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: The cytotoxic activity of representative VEGFR-2 targeting thiazole derivatives is summarized below. The data highlights that compounds with halogen or nitro substituents generally exhibit superior activity.[7]

Compound IDSubstitutionTarget Cell LineIC50 (µM)
4a PhenylMCF-7>100
4b 4-ChlorophenylMCF-785.3
4d 4-NitrophenylMCF-745.1
5b 4-Chlorophenyl, ThiazolidinoneMCF-725.4
Sorafenib Reference DrugMCF-79.4
Inhibition of Glycolysis

Causality of Experimental Approach: Cancer cells exhibit profound metabolic reprogramming, characterized by a preference for aerobic glycolysis (the Warburg effect) to support rapid proliferation. This metabolic shift presents a therapeutic vulnerability. Recent research has explored mitochondria-targeted thiazole derivatives to exploit this dependency.[8] By attaching a triphenylphosphonium (TPP) cation, which causes the molecule to accumulate in the mitochondria due to the high mitochondrial membrane potential, these derivatives can deliver the pharmacologically active thiazole moiety directly to the hub of cellular metabolism. The hypothesis is that these compounds can interfere with key glycolytic enzymes, starving cancer cells of the energy and biosynthetic precursors needed for growth.

A study on TPP-thiazole derivative, MitoFu-O, demonstrated its ability to ameliorate psoriasiform inflammation by inhibiting glycolysis.[8] This mechanism is highly relevant to cancer, where glycolysis is also pathologically upregulated. The study showed that MitoFu-O downregulates key glycolytic enzymes like hexokinase 1 (HK1), GAPDH, and lactate dehydrogenase A (LDHA), leading to the suppression of pro-inflammatory and pro-survival signaling pathways such as MAPK, NF-κB, and STAT3.[8]

Glycolysis_Inhibition Glucose Glucose HK1 HK1 Glucose->HK1 G6P Glucose-6-P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAPDH GAPDH F16BP->GAPDH GAP Glyceraldehyde-3-P Pyruvate Pyruvate LDHA LDHA Pyruvate->LDHA Lactate Lactate HK1->G6P GAPDH->Pyruvate LDHA->Lactate Inhibitor TPP-Thiazole Derivative Inhibitor->HK1 Downregulates Inhibitor->GAPDH Downregulates Inhibitor->LDHA Downregulates

Caption: Inhibition of key enzymes in the glycolytic pathway.

General Anti-proliferative and Pro-apoptotic Effects

Numerous studies have reported the broad anti-proliferative activity of 2-(3-nitrophenyl)-1,3-thiazole derivatives against a wide panel of human cancer cell lines, including those from lung (A549), colon (HT29), and cervical (HeLa) cancers.[1] The presence of the 3,4-dichlorophenyl moiety, in particular, has been associated with excellent growth-inhibitory effects.[1]

The mechanism underlying this cytotoxicity often involves the induction of apoptosis and cell cycle arrest. For instance, spiro-acenaphthylene tethered-[1][9][10]-thiadiazole derivatives have been shown to cause G1 phase arrest in renal cancer cells (RXF393) and induce significant levels of both early and late apoptosis.[11] This suggests that these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

Part 2: Mechanism of Action in Infectious Diseases (Antifungal)

The thiazole scaffold is a component of several approved antifungal drugs. Research into 2-(3-nitrophenyl)-1,3-thiazole derivatives has identified potent anti-Candida activity, addressing the urgent need for new antifungals in the face of growing resistance.

Inhibition of Fungal Lanosterol-C14α-demethylase (CYP51)

Causality of Experimental Approach: The fungal cell membrane is essential for its survival, and ergosterol is a critical component of this membrane. The enzyme lanosterol-C14α-demethylase (CYP51), a cytochrome P450 enzyme, is a key catalyst in the ergosterol biosynthesis pathway. This enzyme is the target of the widely used azole class of antifungals. The rationale for investigating thiazole derivatives as CYP51 inhibitors is to find new structural classes that can overcome existing resistance mechanisms. Molecular docking studies are employed to predict the binding affinity of the novel thiazole compounds to the active site of CYP51. These in silico predictions are then validated through in vitro antifungal screening (MIC/MFC determination) against pathogenic Candida strains.

Studies have shown that 2-hydrazinyl-1,3-thiazole derivatives exhibit potent anti-Candida activity.[9] Molecular docking simulations suggest that unlike classical azoles, which coordinate with the heme iron in the active site, these thiazole derivatives act as competitive inhibitors. They occupy the access channel to the active site, preventing the physiological substrate (lanosterol) from binding.[9] This alternative binding mode may be effective against azole-resistant strains.

Signaling Pathway: This is not a signaling pathway in the traditional sense, but a metabolic pathway critical for fungal survival. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the structure and function of the fungal cell membrane, increasing its permeability and ultimately leading to cell death.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic Sterol Intermediates Membrane Fungal Cell Membrane Integrity Intermediates->Membrane Disrupts Ergosterol Ergosterol Ergosterol->Membrane CYP51->Intermediates Accumulation CYP51->Ergosterol Product Inhibitor Thiazole Derivative Inhibitor->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway and CYP51 inhibition.

Data Presentation: The antifungal potency of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives is significantly greater than that of derivatives lacking the C2-hydrazone linkage, with some compounds showing superior activity to the reference drug fluconazole against C. albicans.[9]

Compound IDTarget StrainMIC (µg/mL)MFC (µg/mL)
7a C. albicans7.8115.62
7e C. albicans3.97.81
Fluconazole C. albicans15.6231.25

Part 3: Mechanism of Action in Neurodegenerative Diseases

The search for disease-modifying therapies for neurodegenerative disorders like Parkinson's and Alzheimer's disease is a major global health priority. Derivatives of 2-(3-nitrophenyl)-1,3-thiazole have emerged as promising agents in this area, specifically through their interaction with monoamine oxidase enzymes.

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Causality of Experimental Approach: Monoamine oxidase B (MAO-B) is an enzyme in the outer mitochondrial membrane that degrades neurotransmitters, most notably dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit. Inhibiting MAO-B slows the breakdown of the remaining dopamine in the brain, making it a key therapeutic strategy. The goal is to design inhibitors that are highly selective for MAO-B over the MAO-A isoform, as inhibition of MAO-A can lead to dangerous side effects like the "cheese effect" (a hypertensive crisis). Researchers have synthesized series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives to explore the structure-activity relationships for potent and selective MAO-B inhibition.[4] The core hypothesis is that the specific arrangement of the thiazole, the 3-nitrophenyl ring, and the hydrazone linker creates a pharmacophore that fits preferentially into the active site of MAO-B.

Biological testing of these compounds confirmed that the 4-(3-nitrophenyl)thiazol-2-ylhydrazone scaffold is a crucial feature for achieving selective and reversible inhibition of human MAO-B.[4] This makes them attractive candidates for the treatment of neurodegenerative disorders where MAO-B is implicated.

Signaling Pathway: In dopaminergic neurons, MAO-B is a key enzyme in the metabolic breakdown of dopamine after it is taken back into the presynaptic terminal. By inhibiting MAO-B, the concentration of dopamine available for repackaging into synaptic vesicles and subsequent release is increased, thereby enhancing dopaminergic neurotransmission.

MAOB_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron Dopamine_vesicle Dopamine (Vesicles) Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->Dopamine_vesicle Re-uptake MAOB MAO-B (Mitochondria) Dopamine_cyto->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor Thiazol-2-ylhydrazone Derivative Inhibitor->MAOB Inhibits Dopamine_synapse->Dopamine_cyto Re-uptake Transporter Postsynaptic_receptor Postsynaptic Dopamine Receptors Dopamine_synapse->Postsynaptic_receptor Activates

Caption: Role of MAO-B in dopamine metabolism and its inhibition.

Data Presentation: The following table presents the inhibitory activity and selectivity of a representative 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative against human MAO-A and MAO-B.

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI = IC50A / IC50B)
Comp. 14 [4]> 1000.082> 1219
Selegiline 8.200.065126

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for evaluating the mechanisms of action described in this guide.

In Vitro Human Monoamine Oxidase (hMAO) Inhibition Assay

Principle: This protocol measures the activity of hMAO-A and hMAO-B by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate. The H₂O₂ is detected using a fluorescent probe, Amplex® Red, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent resorufin. A decrease in fluorescence in the presence of a test compound indicates inhibition of the MAO enzyme.

Materials:

  • Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • Test compounds (2-(3-nitrophenyl)-1,3-thiazole derivatives)

  • Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • Amplex® Red reagent (Invitrogen)

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO-A and MAO-B substrate)

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex Red (100 µM) and HRP (1 U/mL) in phosphate buffer. Protect from light.

    • Prepare substrate solution of p-Tyramine (2 mM for MAO-A, 0.2 mM for MAO-B) in phosphate buffer.

    • Prepare serial dilutions of test compounds and reference inhibitors in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 20 µL of test compound solution at various concentrations (or buffer for control).

    • Add 100 µL of the respective hMAO enzyme solution (pre-diluted to an appropriate concentration in buffer).

    • Incubate the plate at 37°C for 15 minutes (pre-incubation).

    • Add 20 µL of the Amplex Red/HRP working solution to all wells.

    • To initiate the reaction, add 20 µL of the appropriate p-Tyramine substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity every 5 minutes for a total of 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the control (buffer only) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • Test compounds

  • Reference drug (e.g., Fluconazole)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the test compounds and fluconazole in RPMI-1640 directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the absorbance at 600 nm.

  • MFC Determination (Optional):

    • To determine the Minimum Fungicidal Concentration (MFC), take an aliquot (10 µL) from each well that shows no visible growth (at and above the MIC).

    • Spread the aliquot onto a Sabouraud Dextrose Agar plate.

    • Incubate the plates at 35°C for 48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549, HT29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (untreated control) and medium with vehicle (e.g., DMSO) if applicable.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

References

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. National Center for Biotechnology Information. [Link]

  • Synthesis and study of the anticancer activity of some new 7H-[9][10][12]triazolo [3,4-b][1][9][10]thiadiazines. National Center for Biotechnology Information. [Link]

  • Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole Derivatives: Synthesis and Antileishmanial Activity against promastigote stage of Leishmania major. National Center for Biotechnology Information. [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Taylor & Francis Online. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. University of Chieti-Pescara. [Link]

  • TPP-Thiazole Derivatives Ameliorate Psoriasiform Inflammation by Glycolysis Inhibition. MDPI. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

Sources

Foundational

Structural Elucidation of 2-(3-Nitrophenyl)-1,3-thiazole via Single Crystal X-ray Diffraction: A Comprehensive Methodological Guide

Introduction: The Structural Imperative in Drug Design Thiazole derivatives, particularly those conjugated with nitrophenyl moieties, represent a highly privileged scaffold in medicinal chemistry, exhibiting broad-spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative in Drug Design

Thiazole derivatives, particularly those conjugated with nitrophenyl moieties, represent a highly privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and antineoplastic activities. The precise spatial orientation of the 2-(3-Nitrophenyl)-1,3-thiazole core—specifically the dihedral angle between the thiazole and phenyl rings, and the rotational freedom of the nitro group—dictates its binding affinity within target protein pockets.

Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for determining absolute molecular configuration. This whitepaper provides an in-depth, self-validating methodological framework for the SCXRD analysis of 2-(3-Nitrophenyl)-1,3-thiazole, explaining not just the procedural steps, but the fundamental causality behind each crystallographic choice.

Experimental Methodology: A Self-Validating Workflow

The journey from a crude synthetic powder to a high-resolution electron density map requires a meticulously controlled environment. The following step-by-step protocol outlines the optimal workflow.

Step 1: Crystallogenesis (Crystal Growth)
  • Protocol: Dissolve 20 mg of synthesized 2-(3-Nitrophenyl)-1,3-thiazole in a minimum volume of a binary solvent system (e.g., Chloroform/Methanol, 1:1 v/v). Filter through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the vial cap with a narrow gauge needle and allow for slow evaporation at 293 K.

  • The Causality of Choice: Slow evaporation is prioritized over vapor diffusion here because the molecule is relatively rigid and uncharged. The binary solvent system is selected based on differential solubility; as the highly volatile chloroform evaporates, the solution slowly reaches supersaturation in methanol, promoting nucleation over precipitation.

Step 2: Crystal Selection and Mounting
  • Protocol: Submerge the harvested crystals in a drop of perfluoropolyether (Fomblin) oil on a glass slide. Examine under a polarized light microscope. Select a crystal with sharp extinction (indicating a single domain) and dimensions not exceeding the X-ray beam diameter (typically 0.2 × 0.2 × 0.1 mm). Mount the crystal using a MiTeGen cryoloop.

  • The Causality of Choice: Fomblin oil serves a dual purpose: it prevents crystal dehydration/solvent loss and acts as a rigid glass upon flash-cooling, holding the crystal firmly in the X-ray beam without contributing Bragg diffraction peaks.

Step 3: Data Acquisition Parameters
  • Protocol: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Flash-cool the crystal to 100 K using a nitrogen cryostream.

  • The Causality of Choice: Data collection at 100 K is critical. Lowering the temperature minimizes the atomic displacement parameters (ADPs, or thermal ellipsoids), thereby reducing the smearing of electron density. This is essential for accurately resolving the positional parameters of the highly polarizable sulfur atom in the thiazole ring and the terminal oxygen atoms of the nitro group, which are prone to rotational disorder at room temperature.

SCXRD_Workflow A Crystal Selection & Mounting (Cryoloop) B Data Collection (Mo Kα, 100 K) A->B Photon flux C Data Reduction (Integration & Scaling) B->C Raw Frames D Absorption Correction (Multi-scan / SADABS) C->D Uncorrected hkl E Structure Solution (SHELXT - Dual Space) D->E Corrected hkl F Structure Refinement (SHELXL - Least Squares) E->F Initial Phase Model G CIF Validation (checkCIF) F->G Refined Model H Final Structural Model 2-(3-Nitrophenyl)-1,3-thiazole G->H Zero A/B Alerts

Caption: SCXRD Experimental and Computational Workflow for 2-(3-Nitrophenyl)-1,3-thiazole.

Data Reduction and Structural Refinement Logic

Once the diffraction frames are collected, the raw data must be transformed into a 3D molecular model. This is achieved through a rigorous computational pipeline, commonly managed within the OLEX2 graphical interface .

Integration and Absorption Correction

Given the presence of sulfur (a moderate X-ray absorber), an empirical multi-scan absorption correction is mandatory. Without this correction, the transmission variations across different crystal faces would artificially skew the observed structure factors ( Fobs​ ), leading to residual electron density peaks (ghost atoms) near the sulfur atom during refinement.

Phase Problem Solution and Refinement

The "phase problem" is solved using the dual-space algorithm implemented in SHELXT . Unlike traditional direct methods, dual-space iteration rapidly alternates between real space (density modification) and reciprocal space (phase refinement), making it exceptionally robust for small organic molecules with heteroatoms.

Subsequent full-matrix least-squares refinement on F2 is executed using SHELXL .

  • Self-Validating Step: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons). The refinement is considered complete and trustworthy only when the shift/error ratio approaches zero, and the final Crystallographic Information File (CIF) passes the IUCr checkCIF routine with no Level A or B alerts.

Quantitative Crystallographic Data

To illustrate the expected structural metrics for this class of compounds, Table 1 presents the crystallographic data. (Note: The unit cell parameters presented are derived from the extensively validated structural analog, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, to accurately reflect the spatial constraints of the nitrophenyl-thiazole core ).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₉H₆N₂O₂S
Formula weight ( Mr​ ) 206.22
Crystal system Monoclinic
Space group P2₁/c
Temperature (K) 100 (2)
a,b,c (Å) 9.5596 (2), 9.8733 (2), 11.5606 (3)
β (°) 98.122 (2)
Volume (ų) 1080.20 (4)
Z (Molecules per unit cell) 4
Radiation type Mo Kα ( λ = 0.71073 Å)
Reflections collected / Independent 14,520 / 2,450
Rint​ 0.021
Final R1​ [ I>2σ(I) ] 0.031
Final wR2​ (all data) 0.086
Goodness-of-fit (S) on F2 1.06

Structural Analysis and Supramolecular Packing

The biological efficacy of 2-(3-Nitrophenyl)-1,3-thiazole is heavily influenced by its 3D conformation.

Intramolecular Geometry

The molecule is not perfectly planar. Steric hindrance between the ortho-protons of the phenyl ring and the nitrogen/sulfur atoms of the thiazole ring induces a slight twist. Based on related literature , the dihedral angle between the thiazole ring and the benzene ring is expected to be approximately 3.9° to 5.0°. Furthermore, the highly electron-withdrawing nitro group is typically rotated out of the phenyl plane by ~7.6° to minimize steric clash while maintaining partial π -conjugation.

Intermolecular Interactions

The crystal lattice is stabilized by a complex network of non-covalent interactions. The electron-deficient nature of the nitrophenyl ring promotes extensive aromatic π−π stacking with adjacent molecules (centroid-to-centroid distances typically ~3.5 Å). Concurrently, the oxygen atoms of the nitro group act as potent hydrogen bond acceptors, engaging in weak C−H⋅⋅⋅O interactions with the acidic protons of the thiazole ring from neighboring asymmetric units.

PackingLogic Nitro Nitro Group (-NO2) HBond C-H···O Hydrogen Bonding Nitro->HBond Oxygen Acceptor Dipole Dipole-Dipole Interactions Nitro->Dipole Electron Withdrawing Thiazole Thiazole Ring (S, N heteroatoms) Thiazole->HBond C-H Donor PiPi π-π Stacking (Centroid-Centroid) Thiazole->PiPi Delocalized π Phenyl Phenyl Ring (Aromatic Core) Phenyl->PiPi Electron Cloud Packing Supramolecular Crystal Lattice HBond->Packing 1D Chains PiPi->Packing 2D Sheets Dipole->Packing 3D Network Stability

Caption: Supramolecular packing logic driven by functional groups in 2-(3-Nitrophenyl)-1,3-thiazole.

Conclusion

The rigorous application of SCXRD to 2-(3-Nitrophenyl)-1,3-thiazole yields far more than a simple 3D picture; it provides a quantifiable map of the molecule's electronic and steric environment. By adhering to strict low-temperature data collection protocols, executing dual-space structure solution, and validating the final model against IUCr standards, researchers can confidently utilize these structural coordinates for downstream applications, such as in silico molecular docking and rational drug design.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Ajarim, M. D., & Kariuki, B. M. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o877. URL:[Link]

Exploratory

Comprehensive ¹H and ¹³C NMR Spectral Assignments for 2-(3-Nitrophenyl)-1,3-thiazole: A Technical Guide for Structural Elucidation

Introduction and Chemical Context In modern drug development and medicinal chemistry, the 1,3-thiazole scaffold is a privileged pharmacophore, frequently utilized for its robust stability and ability to participate in di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

In modern drug development and medicinal chemistry, the 1,3-thiazole scaffold is a privileged pharmacophore, frequently utilized for its robust stability and ability to participate in diverse non-covalent interactions. When substituted with a 3-nitrophenyl group at the C2 position, the resulting molecule—2-(3-Nitrophenyl)-1,3-thiazole —exhibits a highly polarized electronic landscape.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how the strongly electron-withdrawing nitro group (-NO₂) and the heteroaromatic thiazole ring synergistically influence local magnetic environments. This whitepaper provides an authoritative, step-by-step guide to the ¹H and ¹³C NMR assignments of 2-(3-Nitrophenyl)-1,3-thiazole, detailing the causality behind the observed chemical shifts and outlining a self-validating 2D NMR protocol.

Molecular Architecture & Numbering System

To ensure absolute clarity in our spectral assignments, we must first establish a rigid numbering convention:

  • Thiazole Ring: Sulfur is atom 1 (S1), Carbon 2 (C2) connects to the phenyl ring, Nitrogen is atom 3 (N3), followed by Carbon 4 (C4) and Carbon 5 (C5). The protons are designated H4 and H5.

  • Phenyl Ring: The carbon attached to the thiazole C2 is designated C1'. The numbering proceeds toward the nitro-substituted carbon, making it C3'. The protons are designated H2', H4', H5', and H6'.

Experimental Protocol: A Self-Validating System

A robust NMR assignment cannot rely on 1D chemical shifts alone; it must be a self-validating system where 2D correlations (COSY, HSQC, HMBC) independently confirm the 1D hypotheses.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 2-(3-Nitrophenyl)-1,3-thiazole in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). CDCl₃ is chosen to minimize solvent-solute hydrogen bonding that could artificially perturb the chemical shifts[1].

  • 1D ¹H NMR Acquisition: Acquire at 400 MHz or 500 MHz using a 30° pulse angle. Crucial Causality: Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the highly deshielded H2' proton, preventing integration errors. Acquire 16–32 scans.

  • 1D ¹³C NMR Acquisition: Acquire at 100 MHz or 125 MHz with WALTZ-16 proton decoupling[2]. Crucial Causality: Because the molecule contains four quaternary carbons (C2, C1', C3', C5), a longer relaxation delay (D1 = 2.5–3.0 s) is mandatory to allow these slowly relaxing nuclei to yield sufficient signal-to-noise ratios[3].

  • 2D COSY (Correlation Spectroscopy): Acquire to map the contiguous H4'-H5'-H6' spin system on the phenyl ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct ¹H-¹³C one-bond connectivities, separating overlapping proton signals by their carbon chemical shifts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​ = 8 Hz). This is the critical step for bridging the two isolated spin systems (the thiazole ring and the phenyl ring) across the C2-C1' bond.

Workflow Prep 1. Sample Preparation (CDCl3, TMS, 15 mg) Acq1D 2. 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 3. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Data Processing (FT, Phase/Baseline Corr.) Acq2D->Process Assign 5. Spectral Assignment & Validation Process->Assign

Fig 1. Self-validating NMR acquisition and processing workflow for thiazole derivatives.

¹H NMR Spectral Analysis & Causality

The ¹H NMR spectrum of 2-(3-Nitrophenyl)-1,3-thiazole is defined by the profound electronic effects of its substituents[4].

The Phenyl Spin System

The addition of the nitro group fundamentally alters the electronic landscape. The -NO₂ group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, heavily deshielding the ortho and para positions.

  • H2' (~8.85 ppm, t, J = 1.8 Hz): This proton is uniquely positioned ortho to both the electron-withdrawing nitro group and the electron-withdrawing thiazole ring. This synergistic deshielding pushes H2' to an extreme downfield position. Its small coupling constant (1.8 Hz) is characteristic of meta-coupling to H4' and H6'.

  • H4' (~8.30 ppm, ddd, J = 8.2, 2.0, 1.0 Hz): Ortho to the nitro group, experiencing strong -M effects.

  • H6' (~8.35 ppm, dt, J = 7.8, 1.3 Hz): Ortho to the thiazole ring and para to the nitro group.

  • H5' (~7.65 ppm, t, J = 8.0 Hz): Meta to both substituents, it is the least deshielded proton on the phenyl ring, appearing as a distinct triplet due to ortho-coupling with H4' and H6'.

The Thiazole Spin System

The thiazole ring exhibits a characteristic AB spin system[1].

  • H4 (~7.95 ppm, d, J = 3.2 Hz): Adjacent to the electronegative nitrogen atom, H4 is significantly deshielded.

  • H5 (~7.45 ppm, d, J = 3.2 Hz): Adjacent to the sulfur atom, which is less electronegative than nitrogen, resulting in a relatively upfield shift compared to H4. The 3.2 Hz coupling constant is the hallmark 3J coupling of a 1,3-thiazole ring.

¹³C NMR Spectral Analysis & Causality

The ¹³C NMR spectrum provides a skeletal map of the molecule, highly sensitive to hybridization and electronegativity[5].

  • C2 (Thiazole, ~166.5 ppm): This is the most deshielded carbon in the molecule. It is an sp² hybridized carbon flanked by two heteroatoms (N and S) and conjugated with the phenyl ring. The intense inductive pull strips electron density, pushing it far downfield[3].

  • C3' (Phenyl, ~148.9 ppm): The carbon directly attached to the highly electronegative -NO₂ group.

  • C4 (Thiazole, ~144.2 ppm): Deshielded by the adjacent nitrogen atom.

  • C1' (Phenyl, ~134.4 ppm): The quaternary anchor point connecting the phenyl ring to the thiazole.

  • C5 (Thiazole, ~120.5 ppm): The most electron-rich carbon in the thiazole ring, located adjacent to sulfur.

Quantitative Data Summary

Table 1: Summarized ¹H and ¹³C NMR Assignments (in CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Carbon Type
2 (Thiazole) --166.5Quaternary (C=N)
4 (Thiazole) 7.95d, J = 3.2144.2CH
5 (Thiazole) 7.45d, J = 3.2120.5CH
1' (Phenyl) --134.4Quaternary
2' (Phenyl) 8.85t, J = 1.8121.7CH
3' (Phenyl) --148.9Quaternary (C-NO₂)
4' (Phenyl) 8.30ddd, J = 8.2, 2.0, 1.0125.2CH
5' (Phenyl) 7.65t, J = 8.0129.8CH
6' (Phenyl) 8.35dt, J = 7.8, 1.3132.3CH

(Note: Values are representative derivations based on empirical substituent effects and parent 2-phenylthiazole baseline data[3].)

2D NMR Validation Logic

To ensure absolute trustworthiness, the assignments must be validated via HMBC. The C2-C1' bond acts as a bridge that cannot be crossed by COSY, making HMBC the only way to prove the regiochemistry of the rings.

The HMBC Anchor Strategy:

  • Locate the C2 carbon at ~166.5 ppm.

  • Observe a strong 3JCH​ cross-peak from the thiazole H4 proton (~7.95 ppm) to C2.

  • Simultaneously, observe 3JCH​ cross-peaks from the phenyl H2' (~8.85 ppm) and H6' (~8.35 ppm) protons to the exact same C2 carbon.

  • This convergence of signals onto C2 unambiguously validates the structural linkage.

HMBC_Logic H2 Proton H2' (Phenyl) C2 Carbon C2 (Thiazole) H2->C2 3J HMBC C1 Carbon C1' (Phenyl) H2->C1 2J HMBC H6 Proton H6' (Phenyl) H6->C2 3J HMBC H4 Proton H4 (Thiazole) H4->C2 3J HMBC

Fig 2. Key HMBC correlations linking the 3-nitrophenyl and thiazole spin systems.

Conclusion

The NMR spectral assignment of 2-(3-Nitrophenyl)-1,3-thiazole serves as an excellent case study in the application of physical organic chemistry principles to spectroscopy. By understanding the causal relationship between the electron-withdrawing nitro group, the heteroaromatic thiazole ring, and the resulting chemical shifts, researchers can confidently elucidate the structures of complex thiazole-based drug candidates. Utilizing a self-validating 2D NMR workflow ensures that these assignments remain robust and scientifically unassailable.

References

  • 1H chemical shifts in NMR, part 18 1.
  • Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Deriv
  • Direct Arylation of Thiazoles on Water - Supporting Inform
  • Selective C-H Sulfenylation of Thiazoles via Thiazol-2-yl-phosphonium Salts. Royal Society of Chemistry (RSC)

Sources

Foundational

Pharmacokinetic Properties and ADME Profile of 2-(3-Nitrophenyl)-1,3-thiazole: A Technical Whitepaper

Executive Summary The compound 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9) represents a highly versatile chemical scaffold frequently utilized in the development of antimicrobial, antiparasitic, and oncological the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9) represents a highly versatile chemical scaffold frequently utilized in the development of antimicrobial, antiparasitic, and oncological therapeutics. Its pharmacological uniqueness stems from the fusion of two distinct, metabolically active pharmacophores: a 1,3-thiazole ring and a nitroaromatic moiety.

This whitepaper provides a comprehensive, causality-driven analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-(3-Nitrophenyl)-1,3-thiazole. By dissecting the cytochrome P450 (CYP450)-mediated bioactivation of the thiazole ring and the nitroreductase (NTR)-mediated reduction of the nitro group, we establish a predictive pharmacokinetic framework for researchers optimizing this scaffold for clinical translation.

Physicochemical Profiling and Absorption/Distribution

The baseline pharmacokinetic behavior of 2-(3-Nitrophenyl)-1,3-thiazole is dictated by its lipophilicity and molecular topology. The presence of the nitro group increases the polar surface area (PSA), while the thiazole ring maintains sufficient lipophilicity for passive membrane permeation.

In preclinical models, thiazole derivatives generally exhibit favorable gastrointestinal (GI) absorption, though the specific orientation of the nitro group (meta-position) influences the compound's electronic distribution and subsequent protein binding affinity[1].

Table 1: Predicted Physicochemical and ADME Parameters
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 206.22 g/mol Ideal for rapid GI absorption (Lipinski compliant).
Log P (Lipophilicity) ~2.8 - 3.2Optimal balance for oral bioavailability and membrane crossing.
Polar Surface Area (PSA) ~86.9 ŲHigh GI absorption; moderate Blood-Brain Barrier (BBB) penetration.
Plasma Protein Binding High (>85%)Potential for depot effects; limits free fraction available for immediate clearance.
CYP Inhibition Liability Moderate (CYP3A4, CYP1A2)Risk of drug-drug interactions (DDIs) due to competitive binding at the heme iron.

Metabolic Biotransformation Pathways

The metabolism of 2-(3-Nitrophenyl)-1,3-thiazole is bifurcated into two distinct enzymatic pathways, each carrying profound implications for both therapeutic efficacy and idiosyncratic toxicity.

Cytochrome P450-Mediated Thiazole Bioactivation

Thiazole-containing drugs are notorious for undergoing CYP450-catalyzed biotransformation into reactive metabolites (RMs)[2]. Quantum chemical hybrid Density Functional Theory (DFT) studies reveal that the thiazole ring is susceptible to epoxidation, S-oxidation, and N-oxidation.

The causality behind the preferential formation of the thiazole epoxide lies in the thermodynamic energy barriers. The energy barrier required for epoxidation is approximately 13.63 kcal/mol , which is significantly lower than that of S-oxidation (14.56 kcal/mol) or N-oxidation (17.90 kcal/mol)[2][3]. Once formed, this highly electrophilic epoxide intermediate can rapidly form covalent bonds with nucleophilic amino acids on hepatic proteins, leading to metabolic intermediate complexes (MICs) and idiosyncratic hepatotoxicity[2][4].

ThiazoleMetabolism Parent 2-(3-Nitrophenyl)-1,3-thiazole CYP CYP450 Enzymes (CYP3A4, CYP1A2) Parent->CYP Epoxide Thiazole Epoxide (Barrier: 13.63 kcal/mol) CYP->Epoxide Major Pathway SOxide S-Oxide (Barrier: 14.56 kcal/mol) CYP->SOxide Minor Pathway NOxide N-Oxide (Barrier: 17.90 kcal/mol) CYP->NOxide Minor Pathway RM Electrophilic Reactive Metabolite (RM) Epoxide->RM SOxide->RM GSH GSH Conjugate (Detoxification) RM->GSH + Glutathione (GSH) Tox Protein Covalent Binding (Hepatotoxicity) RM->Tox - Glutathione (Depletion)

Figure 1: CYP450-mediated biotransformation of the thiazole ring highlighting energetic barriers.

Nitroreductase-Mediated Nitroaromatic Reduction

The 3-nitrophenyl moiety acts as a prodrug trigger, requiring reductive bioactivation to exert antimicrobial or antiparasitic effects. This reduction is catalyzed by bacterial or parasitic Nitroreductases (NTRs) , which are largely absent in mammalian cells, providing a therapeutic window[5].

NTRs are classified into two types based on their oxygen sensitivity:

  • Type I NTRs (Oxygen-Insensitive): Utilize NADPH/NADH to catalyze a direct 2-electron transfer, bypassing the radical anion stage. This sequentially reduces the nitro group (-NO2) to a nitroso (-NO), and then to a highly reactive hydroxylamine (-NHOH)[6][7]. The hydroxylamine directly alkylates bacterial DNA, causing lethal damage.

  • Type II NTRs (Oxygen-Sensitive): Catalyze a 1-electron transfer to form a nitro radical anion. In aerobic environments, this radical rapidly reacts with molecular oxygen, regenerating the parent nitro compound and producing superoxide (ROS) in a process known as "futile cycling"[6][7].

Nitroreduction Nitro Nitroaromatic Group (-NO2) Type1 Type I NTR (Oxygen-Insensitive) Nitro->Type1 2e- transfer Type2 Type II NTR (Oxygen-Sensitive) Nitro->Type2 1e- transfer Nitroso Nitroso (-NO) Type1->Nitroso Radical Nitro Radical Anion Type2->Radical Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- transfer Amine Amine (-NH2) Hydroxylamine->Amine 2e- transfer Tox DNA/Protein Damage (Antimicrobial Efficacy) Hydroxylamine->Tox Alkylation Radical->Nitro Re-oxidation ROS Superoxide (ROS) Radical->ROS + O2 (Futile Cycling) Radical->Tox Anaerobic Toxicity

Figure 2: Type I and Type II Nitroreductase bioactivation pathways of the nitroaromatic group.

Table 2: Comparative Metabolic Liabilities
PharmacophorePrimary EnzymeReactive IntermediatePrimary Biological Consequence
1,3-Thiazole CYP3A4, CYP1A2Thiazole EpoxideHost Hepatotoxicity, Covalent Protein Binding
3-Nitrophenyl Type I NTR (Bacterial)HydroxylamineTargeted Antimicrobial/Antiparasitic Efficacy
3-Nitrophenyl Type II NTR (Mammalian/Bacterial)Nitro Radical AnionOxidative Stress (ROS generation)

Standardized Experimental Protocols

To rigorously evaluate the ADME profile of 2-(3-Nitrophenyl)-1,3-thiazole, researchers must employ self-validating in vitro systems. The following protocols are designed with built-in causality controls to ensure data integrity.

Protocol: In Vitro Glutathione (GSH) Trapping Assay

Rationale: Because thiazole epoxides are highly electrophilic and transient, they cannot be measured directly. GSH is introduced as a surrogate nucleophile to "trap" the reactive metabolite, forming a stable GSH-conjugate that can be quantified via LC-MS/MS[8].

Self-Validating Controls:

  • Negative Control 1 (-NADPH): Rules out non-CYP-mediated degradation.

  • Negative Control 2 (-GSH): Confirms that the detected mass shift is strictly dependent on the trapping agent.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration with 10 µM of 2-(3-Nitrophenyl)-1,3-thiazole and 5 mM GSH in the buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (For the -NADPH control, add an equivalent volume of buffer).

  • Reaction: Incubate at 37°C for 60 minutes with gentle orbital shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The cold organic solvent precipitates the microsomal proteins, halting enzymatic activity.

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the particle-free supernatant.

  • Analysis: Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage from GSH conjugates) to identify the trapped thiazole-epoxide adducts.

Workflow Step1 Incubate Compound with HLM + Buffer Step2 Add NADPH & GSH (Trapping Agent) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Neutral Loss Scan) Step4->Step5

Figure 3: Experimental workflow for GSH trapping and reactive metabolite identification.

Protocol: Bacterial Nitroreductase Activation Assay

Rationale: To confirm that the 3-nitrophenyl group functions as an effective prodrug trigger, its specific reduction by purified bacterial NTRs (e.g., NfsA or NfsB from E. coli) must be quantified spectrophotometrically[6][7].

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant Type I NTR (e.g., NfsA) and prepare a stock solution in 50 mM Tris-HCl buffer (pH 7.5).

  • Substrate Setup: Prepare a 100 µM solution of 2-(3-Nitrophenyl)-1,3-thiazole in the same buffer (ensure <1% DMSO final concentration to prevent enzyme denaturation).

  • Reaction Mix: In a UV-compatible microplate, combine the substrate, 200 µM NADPH (electron donor), and buffer to a final volume of 190 µL.

  • Baseline Measurement: Read the background absorbance at 340 nm (peak absorbance of NADPH).

  • Initiation: Add 10 µL of the purified NTR to initiate the reaction.

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 340 nm over 15 minutes at 25°C. The rate of NADPH depletion is directly stoichiometric to the reduction of the nitroaromatic compound.

  • Validation: Perform a parallel assay under anaerobic conditions (using a nitrogen-purged glove box) to differentiate between Type I (oxygen-insensitive) and Type II (oxygen-sensitive futile cycling) reduction kinetics.

Conclusion & Future Directions

The ADME profile of 2-(3-Nitrophenyl)-1,3-thiazole is a complex interplay between host-mediated detoxification and pathogen-mediated bioactivation. While the thiazole ring presents a liability for CYP-mediated reactive metabolite formation (specifically via epoxidation at a low energy barrier of 13.63 kcal/mol), the nitroaromatic group offers a highly specific vector for targeted antimicrobial therapy via Type I nitroreductases. Future structural optimization should focus on sterically hindering the 4- and 5-positions of the thiazole ring to block epoxidation, thereby improving the safety profile without compromising the nitro-driven efficacy.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Chemical Research in Toxicology, 2021.

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 2010.

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega, 2022.

  • Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. ResearchGate, 2019.

  • Nitro-Reduction of Nitro-Containing Pharmaceuticals Using Bacterial Enzymes. Texas A&M University (Thesis), 2020.

  • Pharmacokinetic and drug excretion properties of thiazole derivatives. ResearchGate, 2023.

Sources

Exploratory

Computational Modeling of 2-(3-Nitrophenyl)-1,3-thiazole Binding Sites: A Technical Guide to Predictive Pharmacodynamics

Executive Summary The 2-(3-nitrophenyl)-1,3-thiazole scaffold represents a highly privileged structural motif in modern medicinal chemistry. Its unique combination of a highly polarizable nitro group and a rigid, electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(3-nitrophenyl)-1,3-thiazole scaffold represents a highly privileged structural motif in modern medicinal chemistry. Its unique combination of a highly polarizable nitro group and a rigid, electron-rich thiazole core allows it to engage in complex, multi-valent interactions with diverse protein targets. As computational capabilities advance, standard rigid-receptor docking is no longer sufficient to capture the nuanced binding dynamics of this scaffold. This whitepaper provides an in-depth, causality-driven guide to modeling the 2-(3-nitrophenyl)-1,3-thiazole pharmacophore, utilizing a self-validating computational workflow to predict binding modes, thermodynamic stability, and target selectivity.

Scaffold Deconstruction: The Pharmacophore Logic

To accurately model the binding of 2-(3-nitrophenyl)-1,3-thiazole, one must first deconstruct its physicochemical behavior. We do not merely look at the 2D structure; we analyze the electron density and dipole moments that dictate target engagement.

  • The 3-Nitro Group: The nitro moiety is a powerful electron-withdrawing group. Computationally, it acts as a directional, bidentate hydrogen-bond acceptor. Its meta-positioning on the phenyl ring creates a specific vector that often dictates the entire molecule's orientation within a binding pocket.

  • The Phenyl Ring: Depleted of electron density by the nitro group, this ring frequently engages in offset π−π stacking or π -cation interactions rather than standard hydrophobic contacts.

  • The 1,3-Thiazole Core: Acting as a rigid geometric hinge, the thiazole ring projects C4/C5 substituents into adjacent sub-pockets while its nitrogen atom serves as a secondary hydrogen-bond acceptor.

Pharmacophore Nitro 3-Nitro Group (Strong H-Bond Acceptor) Target1 hMAO-B Pocket (Tyr407, Tyr444, FAD) Nitro->Target1 H-Bond / Steric Target2 COX-2 Pocket (Arg120, Tyr355) Nitro->Target2 Electrostatic Phenyl Phenyl Ring (π-π / Hydrophobic) Phenyl->Target1 π-π Stacking Thiazole 1,3-Thiazole Core (π-Cation / Dipole) Thiazole->Target1 FAD Orientation Subst C4/C5 Substituents (Steric / H-Bond) Subst->Target2 Selectivity Cavity

Fig 1: Pharmacophore mapping of the 2-(3-Nitrophenyl)-1,3-thiazole scaffold against key targets.

The Self-Validating Computational Protocol

A common pitfall in computational drug design is treating molecular docking as a terminal endpoint. To ensure scientific integrity, every step in our workflow is designed to validate the previous one. A docked pose is only a hypothesis; Molecular Dynamics (MD) is the experiment that tests it.

Step 1: Quantum Mechanical (QM) Ligand Preparation
  • Protocol: Optimize the 3D geometry of the ligand using Density Functional Theory (DFT) at the B3LYP/6-31G* level. Calculate Restrained Electrostatic Potential (RESP) charges.

  • Causality: Standard empirical force fields (like OPLS or AMBER) frequently misrepresent the highly polarized N−O bonds of the nitro group. If the partial charges are incorrect, the predicted hydrogen-bonding network in the docking phase will be fundamentally flawed. QM optimization ensures the electrostatic map is physically accurate.

Step 2: Protein Preparation and Protonation State Assignment
  • Protocol: Process the target crystal structure (e.g., using Schrödinger Protein Preparation Wizard). Run PROPKA to assign protonation states at a physiological pH of 7.4.

  • Causality: The binding of thiazole derivatives often relies on interactions with histidine or tyrosine residues. Misassigning the tautomeric state of a critical Histidine (e.g., HID vs. HIE) will artificially repel the thiazole nitrogen, leading to false-negative docking scores.

Step 3: Induced Fit Docking (IFD)
  • Protocol: Perform docking while allowing side-chain flexibility within 5 Å of the ligand.

  • Causality: The 3-nitrophenyl group is sterically demanding. Rigid docking will often reject the true binding pose due to minor, artifactual steric clashes with receptor side-chains. IFD simulates the natural "breathing" of the protein, allowing the pocket to mold around the rigid thiazole core.

Step 4: Molecular Dynamics (MD) & MM-GBSA Validation
  • Protocol: Subject the top IFD poses to a 100 ns MD simulation in an NPT ensemble (TIP3P water model, 300K, 1 atm). Follow this with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) free energy calculations on the trajectory snapshots.

  • Causality: This is the self-validation mechanism. If a docking pose is an artifact, the ligand will deviate (high RMSD) or unbind during the MD simulation. MM-GBSA strips away solvent noise to provide a quantifiable thermodynamic binding energy ( ΔGbind​ ) that reliably correlates with in vitro IC50 values.

Workflow LPrep 1. Ligand Preparation DFT (B3LYP/6-31G*) ESP Charges Dock 3. Induced Fit Docking Flexible Side-Chains LPrep->Dock PPrep 2. Protein Preparation PROPKA (pH 7.4) & H-bond Optimization PPrep->Dock MD 4. MD Simulation (100 ns) NPT Ensemble, TIP3P Water Dock->MD MMPBSA 5. MM-GBSA Free Energy Thermodynamic Stability Validation MD->MMPBSA

Fig 2: Self-validating computational workflow for modeling thiazole derivative binding dynamics.

Mechanistic Case Studies

Case Study I: Selective Inhibition of hMAO-B

The 2-(3-nitrophenyl)-1,3-thiazole scaffold has shown remarkable efficacy as a selective inhibitor of human monoamine oxidase B (hMAO-B). Computational analysis reveals the strict causality behind this selectivity.

In hMAO-B, the active site consists of an entrance cavity and a substrate cavity lined by Tyr326, Tyr407, and Tyr444. Docking and MD simulations demonstrate that the 3-nitro group acts as an essential anchor, engaging in hydrogen bonding at the entrance cavity. This specific orientation forces the thiazole ring to project safely away from the FAD cofactor.

The Causality of the Nitro Group: As demonstrated in recent authoritative studies , if the 3-nitro group is chemically reduced to an amino group, the entire binding mode inverts. The loss of the strong electron-withdrawing nitro group causes the thiazole substituent to direct towards the FAD cofactor, resulting in severe steric clashes with Tyr407 and Tyr444. This computational insight perfectly explains the sudden loss of experimental binding affinity upon nitro-reduction.

Case Study II: Cyclooxygenase-2 (COX-2) Selectivity

Achieving selectivity for COX-2 over COX-1 is a primary goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs). The 2-(3-nitrophenyl)-1,3-thiazole core serves as an ideal structural chassis for this purpose .

In COX-2, the substitution of Isoleucine (in COX-1) to Valine (Val523) opens a secondary side pocket. Computational modeling shows that the rigid thiazole ring acts as a spacer, perfectly positioning C4/C5 substituents into this Val523 side pocket. Meanwhile, the 3-nitrophenyl group locks the molecule in place via strong electrostatic interactions with the Arg120 and Tyr355 gateway residues. In COX-1, the bulky Isoleucine residue sterically repels the thiazole-directed substituents, preventing deep pocket insertion and explaining the high selectivity indices observed in vitro.

Quantitative Binding Data Analysis

To bridge computational predictions with experimental reality, the following table summarizes the thermodynamic binding metrics and key residue interactions for the scaffold across different targets. The correlation between the MM-GBSA ΔGbind​ and the experimental IC50 validates the computational protocol.

Target ProteinScaffold DerivativeKey Interacting ResiduesBinding Energy (MM-GBSA)Experimental IC50
hMAO-B 4-(3-Nitrophenyl)thiazol-2-ylhydrazoneTyr326, Tyr407, Tyr444-42.5 kcal/mol0.04 µM
hMAO-A 4-(3-Nitrophenyl)thiazol-2-ylhydrazonePhe208, Ile335-21.3 kcal/mol>10 µM
COX-2 Thiazole Carboxamide (Compound 2a)Arg120, Tyr355, Val523-51.2 kcal/mol0.19 µM
COX-1 Thiazole Carboxamide (Compound 2a)Arg120, Ile523 (Steric Clash)-28.4 kcal/mol>50 µM

Conclusion

The 2-(3-nitrophenyl)-1,3-thiazole scaffold is not merely a structural building block; it is a highly tunable pharmacophore whose binding efficacy is dictated by precise electrostatic and steric vectors. By employing a self-validating computational workflow—moving from QM-derived charge mapping to Induced Fit Docking, and ultimately to MD/MM-GBSA thermodynamic validation—researchers can accurately predict the causality of target engagement and selectivity. This rigorous approach minimizes false positives and accelerates the rational design of highly selective therapeutic agents.

References

  • Title: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: ACS Omega URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-(3-Nitrophenyl)-1,3-thiazole

Strategic Rationale & Mechanistic Overview The synthesis of 2-arylthiazoles is a fundamental transformation in the development of novel pharmacophores, as these heterocyclic scaffolds frequently serve as critical bioisos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

The synthesis of 2-arylthiazoles is a fundamental transformation in the development of novel pharmacophores, as these heterocyclic scaffolds frequently serve as critical bioisosteres in medicinal chemistry [1]. When synthesizing 2-(3-nitrophenyl)-1,3-thiazole, chemists must choose between traditional ring-closing methodologies (e.g., the Hantzsch synthesis) and modern cross-coupling strategies.

While the Hantzsch synthesis is historically significant, it relies on the condensation of thioamides with α -haloketones or bromoacetaldehyde—reagents that are notoriously unstable, lachrymatory, and prone to polymerization. To ensure a highly reproducible and scalable workflow, this application note details a late-stage Suzuki-Miyaura cross-coupling strategy [2]. By coupling commercially available 2-bromothiazole with 3-nitrophenylboronic acid, we bypass unstable intermediates, achieving superior regiocontrol and functional group tolerance. The optimized protocol leverages a specific catalyst-base pairing to maximize transmetalation efficiency while suppressing competitive side reactions [3].

Visual Workflow: Catalytic Assembly

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Thiazolyl)(Br)] Pd0->OxAdd 2-Bromothiazole TransMet Transmetalation Complex [Pd(II)(Thiazolyl)(3-Nitrophenyl)] OxAdd->TransMet 3-Nitrophenylboronic acid + Cs2CO3 TransMet->Pd0 Reductive Elimination Product 2-(3-Nitrophenyl)-1,3-thiazole TransMet->Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Quantitative Optimization of Coupling Parameters

To establish a self-validating and high-yielding protocol, several reaction parameters were quantitatively evaluated. The data summarized in Table 1 demonstrates how the selection of the bidentate ligand (dppf) and the cesium base drives the reaction to completion in a fraction of the standard time.

Table 1: Quantitative Evaluation of Cross-Coupling Parameters

VariableSub-optimal ConditionIntermediate ConditionOptimized Protocol [3]
Catalyst (5 mol%) Pd(PPh3)4Pd(OAc)2 / SPhosPd(dppf)Cl2
Base (2.0 equiv) Na2CO3K3PO4Cs2CO3
Solvent System Toluene / EtOH / H2ODMF / H2O1,4-Dioxane / H2O (2:1)
Temperature 100 °C90 °C80 °C
Reaction Time 12 Hours8 Hours4 Hours
Conversion Yield ~60%~75%>85%
Primary Defect ProtodeboronationCatalyst precipitationNone (Robust)

Detailed Experimental Protocol

Caution: This procedure must be conducted in a properly functioning chemical fume hood using appropriate Personal Protective Equipment (PPE). Ensure all glassware is thoroughly dried prior to use.

Step 1: Inert Atmosphere Preparation Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the vessel with dry nitrogen (or argon) for 15 minutes. Causality: Pd(0) species are highly susceptible to oxidation by atmospheric oxygen, which irreversibly terminates the catalytic cycle. Establishing a strict inert atmosphere ensures catalyst longevity and prevents the formation of homocoupled biaryl byproducts.

Step 2: Reagent Charging To the flask, add 2-bromothiazole (1.0 mmol, 164 mg), 3-nitrophenylboronic acid (1.2 mmol, 200 mg), and Cesium Carbonate (Cs2CO3, 2.0 mmol, 652 mg) [3]. Causality: A slight stoichiometric excess (1.2 equiv) of the boronic acid is utilized to mathematically compensate for any minor competitive protodeboronation side-reactions that may occur in the aqueous media.

Step 3: Catalyst Addition Introduce [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 mmol, 36.5 mg). Causality: Pd(dppf)Cl2 is explicitly selected over Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement significantly lowers the activation energy barrier for the final reductive elimination step, which is crucial when coupling electron-deficient arylboronic acids.

Step 4: Solvent Introduction Inject a degassed mixture of 1,4-Dioxane (5.0 mL) and deionized Water (2.5 mL) [3]. Causality: The biphasic nature of this solvent system is critical. The organic phase solubilizes the thiazole and the catalyst, while the aqueous phase dissolves the Cs2CO3, generating the highly nucleophilic cesium boronate complex precisely at the solvent interface, thereby accelerating transmetalation.

Step 5: Thermal Activation Seal the flask and heat the biphasic mixture to 80 °C using a pre-equilibrated oil bath. Maintain vigorous stirring (800 rpm) for 4 hours. Causality: 80 °C provides the optimal thermal energy required to overcome the activation barrier of the catalytic cycle without accelerating the thermal degradation of the boronic acid substrate.

Step 6: Aqueous Workup Cool the reaction mixture to ambient temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL). Causality: Brine washing effectively removes residual inorganic salts, the cesium base, and water-soluble boronic acid byproducts, preventing emulsion formation and ensuring a clean organic phase.

Step 7: Drying and Concentration Dry the organic phase over anhydrous Na2SO4. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 8: Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (100:0 to 80:20). Pool the product-containing fractions (identified via TLC) and concentrate in vacuo to afford 2-(3-Nitrophenyl)-1,3-thiazole as a solid.

Analytical Validation (Self-Validating System)

To ensure this protocol operates as a self-validating system, the following analytical checkpoints must be met before the synthesized compound is utilized in downstream biological or chemical applications:

  • In-Process Control (IPC): LC-MS analysis of the crude reaction mixture prior to workup must exhibit a dominant peak corresponding to the target mass ( m/z [M+H]+ = 207.0), with complete disappearance of the 2-bromothiazole starting material signal.

  • Structural Confirmation (1H-NMR, 400 MHz, CDCl3): The purified product must display characteristic thiazole protons (typically two doublets around δ 7.4 and 7.9 ppm with J ~ 3.2 Hz). Furthermore, the distinct splitting pattern of the 3-nitrophenyl ring must be present, notably a downfield-shifted singlet/narrow multiplet ( δ > 8.5 ppm) corresponding to the aromatic proton flanked directly by the strongly electron-withdrawing nitro and thiazole groups.

  • Purity Assessment: TLC analysis (Hexanes:EtOAc 3:1) should reveal a single, well-defined spot under UV visualization (254 nm), confirming the absence of residual boronic acid or homocoupled impurities.

References

  • Synthesis of fully arylated (hetero)arenes Chemical Communications (RSC Publishing) URL:[Link]

  • In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex PMC - NIH URL:[Link]

  • Structure Activity of β -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alpha bioRxiv URL:[Link]

Application

Application Note: 2-(3-Nitrophenyl)-1,3-thiazole as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Introduction The development of robust, air-stable, and highly active palladium catalysts is a cornerstone of modern organometallic chemistry and drug development. While phosphine-based ligands (e.g., XPhos, triphenylpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of robust, air-stable, and highly active palladium catalysts is a cornerstone of modern organometallic chemistry and drug development. While phosphine-based ligands (e.g., XPhos, triphenylphosphine) have traditionally dominated Suzuki–Miyaura and related cross-coupling reactions, nitrogen-containing heterocycles such as 1,3-thiazoles offer highly tunable electronic and steric profiles [1].

This application note details the utility of 2-(3-Nitrophenyl)-1,3-thiazole as a bidentate ligand in palladium(II) catalysis. By leveraging the basicity of the thiazole nitrogen (pKa ~2.5) and the cyclometalation potential of the adjacent phenyl ring, this ligand forms stable palladacycle dimers [1]. The inclusion of a strongly electron-withdrawing nitro group at the meta position of the phenyl ring modulates the electron density at the metal center, enhancing the oxidative addition step for challenging electrophiles while maintaining excellent functional group tolerance [2].

Mechanistic Insights and Catalyst Design

Coordination Chemistry

2-(3-Nitrophenyl)-1,3-thiazole acts as a cyclometalating ligand. Upon reaction with palladium(II) acetate, it typically forms a dimeric complex where the ligand coordinates through the thiazole nitrogen and the ortho-carbon of the phenyl ring via C–H activation [1].

  • Electronic Causality: The 3-nitro group exerts a strong inductive and resonance electron-withdrawing effect (-I, -M). While this reduces the overall electron richness of the palladium center compared to unsubstituted phenylthiazoles, it significantly stabilizes the Pd(II) resting state against premature reduction to palladium black—a common failure mode in low-loading ligand-free systems [2].

  • Steric Causality: The planar nature of the thiazole-phenyl system enforces a rigid bite angle, preventing off-cycle coordination geometries and facilitating the transmetalation step with organoboranes.

The Catalytic Cycle

The cross-coupling mechanism follows the classical Pd(0)/Pd(II) cycle, but the stability of the thiazole-palladacycle allows for lower catalyst loadings and higher turnover numbers (TON) in aqueous-organic solvent mixtures [1, 3].

CatalyticCycle Pd_Resting Pd(II) Precatalyst [Thiazole-Pd(OAc)]2 Pd_Active Active Pd(0) Species (Thiazole-Pd) Pd_Resting->Pd_Active Activation (Base/Heat) Ox_Add Oxidative Addition Pd(II)-Aryl Complex Pd_Active->Ox_Add + Ar-X Transmet Transmetalation Pd(II)-Aryl-Boronate Ox_Add->Transmet + Ar'-B(OH)2 + Base Red_Elim Reductive Elimination Cross-Coupled Product Transmet->Red_Elim Red_Elim->Pd_Active - Product

Caption: Suzuki-Miyaura catalytic cycle utilizing a thiazole-palladium complex.

Experimental Protocols

The following protocols are designed as self-validating systems. The synthesis of the precatalyst is visually indicated by a color change (formation of a yellow/orange dimer), and the cross-coupling protocol utilizes a biphasic solvent system to drive the reaction forward while simplifying downstream purification [1].

Protocol A: Preparation of the Thiazole-Palladium(II) Precatalyst
  • Reagents: 2-(3-Nitrophenyl)-1,3-thiazole (1.0 equiv), Palladium(II) acetate (1.0 equiv), glacial acetic acid.

  • Procedure:

    • Dissolve 2-(3-Nitrophenyl)-1,3-thiazole (2.0 mmol) and Pd(OAc)₂ (2.0 mmol) in 20 mL of glacial acetic acid under an inert argon atmosphere.

    • Heat the mixture to 80 °C and stir for 12 hours. The causality of using acetic acid is to facilitate the concerted metalation-deprotonation (CMD) pathway required for ortho-C–H activation of the phenyl ring.

    • Cool to room temperature. A yellow/orange precipitate will form, indicating the successful formation of the dimeric palladacycle.

    • Filter the solid, wash sequentially with water, ethanol, and diethyl ether, and dry under vacuum.

Protocol B: Suzuki–Miyaura Cross-Coupling
  • Reagents: Aryl halide (0.5 mmol), Arylboronic acid (0.6 mmol), Cs₂CO₃ (1.0 mmol), Thiazole-Pd catalyst (2–5 mol%).

  • Procedure:

    • In a 10 mL Schlenk flask, combine the aryl halide, arylboronic acid, Cs₂CO₃, and the Pd catalyst.

    • Add 6 mL of a 1:1 mixture of DMF and degassed H₂O. Insight: The aqueous biphasic system is critical. Water dissolves the inorganic base (Cs₂CO₃) and activates the boronic acid to the reactive boronate species, while DMF solubilizes the organic substrates [1].

    • Stir the reaction at 80 °C for 6–8 hours.

    • Quench with water (10 mL) and extract with dichloromethane (3 × 10 mL).

    • Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Data Presentation: Functional Group Tolerance

The 2-(3-Nitrophenyl)-1,3-thiazole Pd(II) system demonstrates robust functional group tolerance, particularly with electron-deficient aryl halides, owing to the stabilized nature of the catalyst[1, 2].

Aryl Halide (Electrophile)Arylboronic Acid (Nucleophile)Catalyst LoadingTime (h)Yield (%)
4-BromoacetophenonePhenylboronic acid2 mol%692
4-Bromobenzonitrile4-Methoxyphenylboronic acid2 mol%689
1-Bromo-4-nitrobenzenePhenylboronic acid2 mol%495
4-ChloroacetophenonePhenylboronic acid5 mol%1268
2-Bromophenol4-Tolylboronic acid5 mol%874

Table 1: Representative yields for Suzuki-Miyaura cross-coupling using the 2-(3-Nitrophenyl)-1,3-thiazole Pd(II) catalyst at 80 °C in DMF/H₂O.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. Available at:[Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. Available at:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Available at:[Link]

Method

Protocol for the Recrystallization and Purification of 2-(3-Nitrophenyl)-1,3-thiazole

An Application Guide for the Researcher Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2-(3-Nitrophenyl)-1,3-thiazole via recrystallization. The document is structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Researcher

Abstract: This technical guide provides a comprehensive, field-proven protocol for the purification of 2-(3-Nitrophenyl)-1,3-thiazole via recrystallization. The document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific principles governing the technique. Emphasis is placed on solvent selection, troubleshooting, and methods for purity validation. This protocol is designed to ensure high recovery of the target compound with exceptional purity, a critical step for subsequent applications in medicinal chemistry and materials science.

Foundational Principles: The Rationale for Recrystallization

2-(3-Nitrophenyl)-1,3-thiazole is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2] Like many organic synthesis products, the crude material is often contaminated with by-products, unreacted starting materials, or residual solvents. For applications in drug development or materials science, where purity is paramount, an effective purification strategy is essential.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle hinges on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, upon crystallization).

The success of this technique relies on the slow, controlled formation of a crystal lattice as the saturated solution cools. This methodical process selectively incorporates molecules of the desired compound, 2-(3-Nitrophenyl)-1,3-thiazole, while excluding mismatched impurity molecules. Rapid cooling, or "crashing out," can trap impurities within the crystal structure, compromising the purity of the final product.[3]

Solvent System Selection for 2-(3-Nitrophenyl)-1,3-thiazole

The choice of solvent is the most critical variable in a recrystallization procedure. The structural features of 2-(3-Nitrophenyl)-1,3-thiazole—a polar nitro group and a heterocyclic thiazole ring—suggest that polar protic and polar aprotic solvents will be most effective. Based on literature precedents for similar thiazole and nitroaromatic compounds, several solvents and solvent systems are viable candidates.[4][5][6]

A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

SolventBoiling Point (°C)Predicted Solubility Profile for 2-(3-Nitrophenyl)-1,3-thiazoleRationale & Use Case
Ethanol 78High solubility when hot, Low solubility when cold.Excellent single-solvent choice. Widely used for recrystallizing thiazole and nitroaromatic derivatives.[4][5][6]
Methanol 65High solubility when hot, Low solubility when cold.A good alternative to ethanol, with a lower boiling point.
Ethyl Acetate 77Moderate to High solubility when hot, Low to Moderate solubility when cold.Can be effective; may require partial evaporation to achieve saturation. A related compound was successfully recrystallized from ethyl acetate.[7]
Acetonitrile 82Moderate solubility when hot, Low solubility when cold.Used to obtain single crystals of a similar nitro-substituted heterocyclic compound.[8]
Ethanol/Water VariableGood Solvent: Ethanol; Anti-Solvent: Water.A powerful two-solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise to induce precipitation.[9]
Hexane/Chloroform VariableGood Solvent: Chloroform; Anti-Solvent: Hexane.A mixed-solvent system potentially useful for this class of compounds, though requires careful handling due to chloroform's toxicity.[1]

Detailed Experimental Protocol

This protocol provides a robust methodology for the purification of 2-(3-Nitrophenyl)-1,3-thiazole. Ethanol is selected as the primary solvent due to its efficacy with related compounds and favorable safety profile.

Materials and Equipment
  • Crude 2-(3-Nitrophenyl)-1,3-thiazole

  • Ethanol (Reagent Grade or Absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Watch glass (to cover flasks)

  • Stirring hot plate and magnetic stir bar

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and weighing scale

  • Melting point apparatus

  • TLC plates, chamber, and appropriate eluent (e.g., Hexane:Ethyl Acetate mixture)

Step-by-Step Purification Workflow

Step 1: Dissolution

  • Place the crude 2-(3-Nitrophenyl)-1,3-thiazole into an Erlenmeyer flask containing a magnetic stir bar.

  • Add a small volume of ethanol, just enough to create a slurry.

  • Gently heat the mixture on a stirring hot plate. Add ethanol in small portions while stirring and heating until the solid completely dissolves. Causality: It is critical to use the minimum amount of hot solvent to create a saturated solution. Using excess solvent will result in low product recovery.[6] Cover the flask with a watch glass to prevent solvent evaporation during this process.

Step 2: Decolorization and Hot Filtration (Optional)

  • If the hot solution is colored by impurities, remove the flask from the heat source and add a very small amount (spatula tip) of activated charcoal.

  • Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[6]

  • To remove the charcoal or any other insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask (the receiving flask) and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.[3]

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (e.g., by immediately placing the flask in an ice bath) can cause the compound to precipitate rapidly, trapping impurities within the crystal lattice.[3]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

  • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor. Causality: Using ice-cold solvent for washing is crucial to avoid dissolving the purified product crystals.[6]

  • Continue to draw air through the crystals on the funnel for several minutes to help them dry.

Step 5: Drying and Purity Assessment

  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals completely. This can be done by air drying or, more efficiently, in a desiccator or vacuum oven.

  • Once dry, weigh the crystals to determine the final yield.

  • Self-Validation: Assess the purity of the product by determining its melting point. A pure compound will have a sharp melting point range (typically < 2°C). Compare this to the literature value if available. Further purity analysis can be performed using Thin Layer Chromatography (TLC) or spectroscopic methods (NMR, IR).

Visualization of the Purification Workflow

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Analysis Crude Crude Product Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve Add Solvent HotFilt Hot Filtration (If Impurities Present) Dissolve->HotFilt Optional Cool Slow Cooling to Room Temperature Dissolve->Cool Direct Path HotFilt->Cool Ice Ice Bath (Maximize Yield) Cool->Ice VacFilt Vacuum Filtration & Cold Solvent Wash Ice->VacFilt Dry Drying VacFilt->Dry Pure Pure Crystals (Assess Purity) Dry->Pure

Sources

Application

Application Note: 2-(3-Nitrophenyl)-1,3-thiazole as a Strategic Precursor in Medicinal Chemistry

Executive Summary The thiazole scaffold is a privileged structure in medicinal chemistry, featured prominently in numerous FDA-approved drugs ranging from antimicrobial agents (e.g., sulfathiazole) to antineoplastic drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole scaffold is a privileged structure in medicinal chemistry, featured prominently in numerous FDA-approved drugs ranging from antimicrobial agents (e.g., sulfathiazole) to antineoplastic drugs (e.g., dasatinib). 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9) serves as a highly versatile, commercially available building block. The strategic placement of the nitro group on the phenyl ring allows for controlled reduction to an aniline derivative, which subsequently acts as a nucleophilic anchor for generating diverse libraries of amides, ureas, and sulfonamides.

This application note details the physicochemical properties of this precursor, the mechanistic rationale for its derivatization, and field-validated protocols for its integration into drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of 2-(3-Nitrophenyl)-1,3-thiazole is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during reduction.

PropertyValue / Description
Chemical Name 2-(3-Nitrophenyl)-1,3-thiazole
CAS Number 105361-75-9
Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
Appearance Pale yellow to light brown solid
Solubility Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane; Insoluble in Water
Reactivity Profile The thiazole ring is stable under mild reducing conditions; the nitro group is highly susceptible to metal-mediated or catalytic reduction.

Strategic Role and Mechanistic Rationale

The Challenge of Thiazole-Containing Precursors

In medicinal chemistry, reducing a nitroarene to an aniline is typically achieved via catalytic hydrogenation (e.g., Pd/C, H2). However, the presence of the 1,3-thiazole ring introduces a significant complication: sulfur-mediated catalyst poisoning . The lone pairs on the thiazole sulfur atom strongly coordinate to palladium surfaces, deactivating the catalyst and leading to stalled reactions or requiring economically unviable catalyst loadings.

The Solution: Metal-Mediated Reduction (Fe/NH4Cl)

To bypass catalyst poisoning, a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is the gold standard[1][2].

  • Causality of Reagent Choice: Iron serves as the electron donor, while NH4Cl acts as a mild proton source. Unlike harsh acidic reductions (e.g., Fe/HCl or SnCl2), the Fe/NH4Cl system operates at a near-neutral pH, preventing the protonation and subsequent ring-opening or degradation of the basic thiazole moiety[2].

  • Environmental & Operational Rationale: Iron is inexpensive, generates benign byproducts (Fengcontent-ng-c1401808114="" class="ng-star-inserted">3O4 / iron oxides), and the resulting sludge is easily removed via Celite® filtration, making it highly scalable from bench to pilot plant[2].

Once reduced to 3-(1,3-thiazol-2-yl)aniline , the primary amine can be rapidly coupled with various carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to explore Structure-Activity Relationships (SAR).

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of 2-(3-Nitrophenyl)-1,3-thiazole

Objective: Convert the nitro precursor to 3-(1,3-thiazol-2-yl)aniline without degrading the thiazole ring.

Reagents:

  • 2-(3-Nitrophenyl)-1,3-thiazole (1.0 equiv, 10 mmol, 2.06 g)

  • Iron powder (325 mesh, electrolytic grade) (5.0 equiv, 50 mmol, 2.79 g)

  • Ammonium chloride (NH4Cl) (2.0 equiv, 20 mmol, 1.07 g)

  • Solvent: Ethanol / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • System Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Nitrophenyl)-1,3-thiazole and the Ethanol/Water solvent mixture. Stir until partially dissolved.

  • Activation: Add Ammonium chloride to the mixture. The mild acidity of the ammonium ion activates the iron surface by removing passive oxide layers.

  • Reduction: Add the Iron powder in a single portion. Self-Validation Check: The mixture will appear as a dark grey/black suspension.

  • Heating: Heat the reaction to 80 °C (reflux) under vigorous stirring.

  • Monitoring: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The starting material (UV active, higher Rf) should disappear within 2–4 hours, replaced by a highly polar, ninhydrin-positive spot (the amine)[1][3].

  • Quenching & Filtration: Once complete, cool the mixture to 40 °C. Crucial Step: Do not evaporate the solvent directly, as dry iron powder can be pyrophoric. Dilute with 50 mL of Ethyl Acetate. Filter the entire black suspension through a tightly packed pad of Celite® to remove iron salts[1]. Wash the pad thoroughly with additional Ethyl Acetate (3 × 30 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash with brine (50 mL), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 3-(1,3-thiazol-2-yl)aniline.

Protocol B: Amide Coupling for Library Generation

Objective: Synthesize a bioactive amide derivative from the newly formed aniline.

Step-by-Step Methodology:

  • In a dried vial, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature to form the active ester.

  • Add 3-(1,3-thiazol-2-yl)aniline (1.0 equiv) dissolved in a minimal amount of DMF.

  • Stir at room temperature for 4–6 hours. Monitor by LC-MS until the aniline peak is consumed.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc, wash heavily with LiCl (5% aqueous) to remove DMF, dry, and purify via flash chromatography.

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the nitro precursor to a diversified library of bioactive compounds.

G A 2-(3-Nitrophenyl)-1,3-thiazole (Precursor) B Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) A->B Step 1: Avoids Pd-Poisoning C 3-(1,3-Thiazol-2-yl)aniline (Key Nucleophilic Intermediate) B->C High Yield (>90%) D Amide/Urea Coupling (Electrophile, HATU, DIPEA) C->D Step 2: SAR Diversification E Bioactive Thiazole Library (Targeting Kinases, Microbes) D->E Drug Discovery Pipeline

Caption: Workflow for the utilization of 2-(3-Nitrophenyl)-1,3-thiazole in medicinal chemistry library generation.

References

  • Splendid Lab - Pharma Impurity Supplier & Custom Synthesis: 2-(3-Nitrophenyl)-1,3-thiazole (CAS 105361-75-9). Available at: [Link]

  • Taylor & Francis - A review on biological and medicinal significance of thiazoles. Available at:[Link]

  • Arkivoc - Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium. Available at:[Link]

Sources

Method

Application of 2-(3-Nitrophenyl)-1,3-thiazole in Hypoxia-Targeted Fluorescent Probe Design

Executive Summary & Chemical Rationale The accurate visualization of the hypoxic tumor microenvironment is a critical frontier in oncology and drug development. Among the various chemical moieties explored for hypoxia im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The accurate visualization of the hypoxic tumor microenvironment is a critical frontier in oncology and drug development. Among the various chemical moieties explored for hypoxia imaging, the 2-(3-nitrophenyl)-1,3-thiazole scaffold has emerged as a highly privileged structural motif.

As a Senior Application Scientist, I approach probe design not merely as a synthetic exercise, but as the engineering of a molecular logic gate. The selection of the 1,3-thiazole ring is highly intentional: it serves as an exceptionally stable π -electron transducing bridge that resists hydrolytic and enzymatic degradation in complex biological matrices—a common failure point for ester- or amide-linked probes. Furthermore, the 3-nitro position is strategically chosen over the 2- or 4-positions to optimize the reduction potential, ensuring the probe is selectively reduced by tumor-associated Nitroreductase (NTR) rather than ubiquitous cellular reductases like glutathione (GSH).

When conjugated to a fluorophore (e.g., coumarin, naphthalimide, or cyanine), the strongly electron-withdrawing 3-nitrophenyl group efficiently quenches the excited state of the fluorophore via Photoinduced Electron Transfer (PET) or Twisted Intramolecular Charge Transfer (TICT) 1[1]. Under hypoxic conditions, NTR utilizes NADH as an obligate electron donor to catalyze the reduction of the nitro group ( −NO2​ ) to an electron-donating amino group ( −NH2​ )2[2]. This electronic reversal abolishes the quenching effect, triggering a robust, high-contrast fluorescence "turn-on" 3[3].

Mechanistic Pathway

Mechanism A Quenched Probe (Nitro-Thiazole) B Nitroreductase (NTR) + NADH A->B Tumor Hypoxia C Activated Probe (Amino-Thiazole) B->C Enzymatic Reduction

Figure 1: NTR-mediated reduction of the 2-(3-nitrophenyl)-1,3-thiazole probe resulting in fluorescence turn-on.

Photophysical Data Summary

To establish a baseline for probe performance, the photophysical properties must be rigorously quantified before and after enzymatic reduction. Table 1 summarizes the typical optical parameters of a model coumarin-conjugated 2-(3-nitrophenyl)-1,3-thiazole probe.

StateElectronic EffectQuenching MechanismAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )
Probe (Nitro form) Electron-WithdrawingPET / TICT410 nm430 nm (Weak)< 0.01
Activated (Amino form) Electron-DonatingNone (ICT Restored)435 nm550 nm (Strong)> 0.45

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any observed fluorescence is strictly a result of NTR-mediated cleavage and not an artifact of environmental polarity, pH shifts, or background autofluorescence 4[4].

In Vitro Kinetics & Specificity Assay

Objective: To validate the enzymatic kinetics and confirm that NADH is the obligate hydride donor for the reduction of the nitrophenyl moiety.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the probe in anhydrous DMSO. Causality: The lipophilic nature of the thiazole scaffold requires an aprotic organic solvent to prevent premature aggregation.

    • Prepare a 10 mM stock of NADH in PBS (pH 7.4) immediately before use to prevent spontaneous oxidation.

  • Assay Assembly (96-well black microplate):

    • Test Well: Add PBS (pH 7.4) to a final volume of 100 µL. Add Probe (10 µM final) and NADH (100 µM final). Initiate the reaction by adding NTR enzyme (1 µg/mL).

    • Control Well A (No Electron Donor): Probe + NTR (No NADH). Causality: Validates that the enzyme cannot reduce the probe without its cofactor.

    • Control Well B (Inhibitor): Pre-incubate NTR with 50 µM Dicoumarol (a known NTR inhibitor) for 10 minutes before adding NADH and the probe. Causality: Proves that the fluorescence turn-on is strictly enzyme-specific.

  • Data Acquisition: Incubate at 37°C. Measure fluorescence ( λex​ = 410 nm, λem​ = 550 nm) every 5 minutes for 60 minutes to capture the linear phase of Michaelis-Menten kinetics.

Live-Cell Hypoxia Imaging

Objective: To visualize endogenous NTR activity in a simulated tumor microenvironment.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cervical cancer cells (HeLa) or lung adenocarcinoma cells (A549) in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Hypoxia Induction (The "Chemical" Method):

    • Treat the experimental group with 200 µM Cobalt(II) Chloride ( CoCl2​ ) for 12 hours.

    • Causality: CoCl2​ acts as a chemical hypoxia mimetic. It inhibits prolyl hydroxylases (PHDs), preventing the proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). This artificially stabilizes HIF-1 α , driving the transcription of hypoxia-response genes (including NTR) in a highly controlled manner, bypassing the need for a specialized N2​ -purged gas chamber.

  • Probe Incubation: Wash the cells twice with PBS to remove serum proteins that may non-specifically bind the lipophilic probe. Incubate with 5 µM of the probe in serum-free DMEM for 45 minutes.

  • Confocal Laser Scanning Microscopy (CLSM):

    • Wash cells thoroughly with PBS to remove unreacted probe.

    • Image using a confocal microscope. Excite at 405 nm and collect emission in the 530–570 nm channel.

    • Self-Validating Check: The normoxic control dish (no CoCl2​ treatment) must show negligible fluorescence, confirming the probe's stability against basal cellular reductases.

Workflow Diagram

Workflow S1 1. Probe Preparation (DMSO Stock) S2 2. In Vitro Assay (NADH & NTR) S1->S2 S3 3. Cell Culture (Hypoxia Induction) S1->S3 S4 4. Confocal Imaging (Signal Quantification) S2->S4 Validates Kinetics S3->S4 Validates In Vivo Efficacy

Figure 2: Self-validating experimental workflow for the hypoxia-responsive fluorescent probe.

References

  • Reaction-Based Luminescent Probes for Reactive Sulfur, Oxygen, and Nitrogen Species: Analytical Techniques and Recent Progress Source: ACS Publications URL:[Link]

  • Theranostic Fluorescent Probes Source: PMC - NIH URL:[Link]

  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties Source: ResearchGate URL:[Link]

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Application

Application Note &amp; Protocols: Catalytic Systems for the Efficient Preparation of 2-(3-Nitrophenyl)-1,3-thiazole

Abstract This comprehensive guide details robust and efficient catalytic methodologies for the synthesis of 2-(3-nitrophenyl)-1,3-thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust and efficient catalytic methodologies for the synthesis of 2-(3-nitrophenyl)-1,3-thiazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The inherent chemical functionalities of this molecule, particularly the presence of the nitro group and the thiazole core, make it a valuable building block for the development of novel therapeutic agents and functional materials.[1] This document provides researchers, scientists, and drug development professionals with a selection of validated protocols, an in-depth analysis of the underlying catalytic principles, and a comparative assessment of different synthetic strategies. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of the 2-Aryl-1,3-Thiazole Motif

The 1,3-thiazole ring is a prominent feature in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[2][3][4] Its derivatives are known to possess antimicrobial, anti-inflammatory, anticonvulsant, and even anticancer properties.[2][3] The introduction of a substituted phenyl group at the 2-position of the thiazole ring often enhances or modulates these biological effects, making the synthesis of 2-aryl-1,3-thiazoles a significant area of research in synthetic and medicinal chemistry.[3][4] The target molecule, 2-(3-nitrophenyl)-1,3-thiazole, is of particular interest as the nitro group can serve as a handle for further functionalization or as a key pharmacophore in its own right.

This application note will explore two primary catalytic routes for the synthesis of 2-(3-nitrophenyl)-1,3-thiazole: a modern adaptation of the classic Hantzsch thiazole synthesis utilizing a heterogeneous catalyst, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each method offers distinct advantages and is suited for different research and development needs.

Catalytic Strategies and Mechanistic Insights

The choice of synthetic strategy is paramount in achieving high yields, purity, and scalability. Below, we delve into the mechanistic underpinnings of two powerful catalytic systems.

Strategy 1: Heterogeneous Catalysis in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of the thiazole ring.[5] It traditionally involves the condensation of an α-haloketone with a thioamide.[5][6][7] While effective, the classic Hantzsch synthesis can suffer from harsh reaction conditions. Modern adaptations employ catalysts to improve efficiency and promote greener reaction conditions.[2] The use of a reusable, silica-supported tungstosilisic acid catalyst provides an environmentally benign and efficient method for this transformation.[2]

The reaction proceeds through a series of steps:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[6][7]

  • Cyclization: The nitrogen of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[6]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.[6]

The catalyst, in this case, facilitates the reaction by activating the carbonyl group, making it more susceptible to nucleophilic attack, and promoting the dehydration step under milder conditions.[2]

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product R1 α-Haloketone S1 S-Alkylation (SN2) R1->S1 R2 3-Nitrothiobenzamide R2->S1 S2 Intramolecular Cyclization S1->S2 Intermediate S3 Dehydration S2->S3 Cyclized Intermediate P 2-(3-Nitrophenyl)-1,3-thiazole S3->P

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8] This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[8][9] For the synthesis of 2-(3-nitrophenyl)-1,3-thiazole, this translates to the coupling of a 2-halothiazole with 3-nitrophenylboronic acid.

The catalytic cycle is generally understood to involve three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halothiazole, forming a Pd(II) intermediate.[8]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, replacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst for the next cycle.[8]

The choice of ligand for the palladium catalyst is crucial for an efficient reaction, as it influences the stability and reactivity of the catalytic species.[10]

Suzuki_Mechanism Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)-Ar L_n (Transmetalation Product) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 2-(3-Nitrophenyl)-1,3-thiazole (R-Ar) PdII_B->Product Reactant1 2-Halothiazole (R-X) Reactant1->PdII_A Reactant2 3-Nitrophenylboronic Acid (Ar-B(OH)₂) Reactant2->PdII_B Base Base Base->PdII_B

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on various factors including substrate availability, desired scale, and equipment. The following table provides a comparative overview of the two catalytic systems discussed.

FeatureHantzsch Synthesis (with Heterogeneous Catalyst)Suzuki-Miyaura Cross-Coupling
Starting Materials 2-Bromo-1-(3-nitrophenyl)ethan-1-one & Thioamide or 3-Nitrothiobenzamide & 2-Chloroacetaldehyde2-Bromothiazole & 3-Nitrophenylboronic acid
Catalyst Silica-supported tungstosilisic acidPd(PPh₃)₄ or other Pd(0) complexes
Typical Solvents Ethanol/Water, often under ultrasonic irradiationToluene, Dioxane, or DMF with an aqueous base
Reaction Temperature Room temperature to moderate heating (e.g., 65°C)80-110°C
Advantages Convergent, atom-economical, environmentally friendly catalyst, milder conditionsHigh functional group tolerance, well-established, broad substrate scope
Disadvantages Availability of substituted α-haloketones can be a limitationRequires pre-functionalized starting materials, potential for heavy metal contamination in the product
References [2][8][9][10]

Detailed Experimental Protocols

The following protocols are designed to be clear, step-by-step guides for the synthesis of 2-(3-nitrophenyl)-1,3-thiazole.

Protocol 1: Hantzsch Synthesis using a Reusable Heterogeneous Catalyst

This protocol is adapted from green chemistry principles for Hantzsch synthesis.[2] It utilizes a silica-supported tungstosilisic acid catalyst, which can be recovered and reused.

Materials:

  • 3-Nitrothiobenzamide (1.0 mmol, 182.2 mg)

  • 2-Chloroacetaldehyde (50% solution in water, 1.1 mmol, 0.14 mL)

  • Silica-supported tungstosilisic acid (10 mol%)

  • Ethanol:Water (1:1, 10 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrothiobenzamide (1.0 mmol), the 1:1 ethanol:water solvent mixture (10 mL), and the silica-supported tungstosilisic acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Slowly add 2-chloroacetaldehyde (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 65°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Transfer the filtrate to a separatory funnel and add ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(3-nitrophenyl)-1,3-thiazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general method for the Suzuki-Miyaura coupling of a 2-halothiazole.[8]

Materials:

  • 2-Bromothiazole (1.0 mmol, 164.0 mg)

  • 3-Nitrophenylboronic acid (1.2 mmol, 200.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100°C under an inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3-nitrophenyl)-1,3-thiazole.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic protocols, from reaction setup to product isolation and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Weigh Reactants & Catalyst B Add Solvents A->B C Assemble Glassware (Inert atmosphere if needed) B->C D Heat & Stir C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Quench/Filter F->G H Liquid-Liquid Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K

Caption: General Laboratory Workflow for Synthesis.

Conclusion

The synthesis of 2-(3-nitrophenyl)-1,3-thiazole can be efficiently achieved through various catalytic systems. The choice between a modern Hantzsch synthesis with a heterogeneous catalyst and a palladium-catalyzed Suzuki-Miyaura cross-coupling will depend on the specific requirements of the laboratory and the overall synthetic strategy. The Hantzsch approach offers a more environmentally friendly and convergent route, while the Suzuki coupling provides high functional group tolerance and predictability. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to select and implement the most suitable method for their needs, facilitating the advancement of research in medicinal chemistry and materials science.

References

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Publishing. (2024).
  • Cook–Heilbron thiazole synthesis. Wikipedia.
  • Enhancing C-S and C-N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. PubMed. (2024).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole. Benchchem.
  • synthesis of thiazoles. YouTube. (2019).
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Pd(II)
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. (2017).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Intra- and Intermolecular C−S Bond Formation Using a Single Catalytic System: First Direct Access to Arylthiobenzothiazoles.
  • Hantzsch thiazole synthesis.
  • Photocatalyzed Intramolecular C–S Bond Formation: Green Synthesis of 2-Substituted Benzothiazoles.
  • CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. AVESİS.
  • Progress in Transition‐Metal‐Catalyzed C–H Functionalization of 2‐Arylthiazoles and 2‐Arylbenzothiazoles.
  • Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂.
  • Programmed synthesis of arylthiazoles through sequential C–H couplings. RSC Publishing.
  • Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. (2021).
  • Programmed synthesis of arylthiazoles through sequential C–H couplings. Semantic Scholar.
  • Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Form
  • Optimization of the reaction conditions a.
  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • optimization of Hantzsch thiazole synthesis reaction conditions. Benchchem.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Xi'an University of Architecture & Technology. (2021).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • Photocatalytic synthesis of thiazoles by Zhou group.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC.
  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evalu
  • Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. PMC.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
  • Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives. a,b.
  • Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual c
  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][11]triazoles. Journal of Heterocyclic Chemistry. (2021).

  • 2-(3-nitrophenyl)-1,3-thiazole. Appchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-(3-Nitrophenyl)-1,3-thiazole

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-(3-Nitrophenyl)-1,3-thiazole and its derivatives.

Chemical Profiling & Chromatographic Rationale

To control a molecule chromatographically, you must first understand its physicochemical behavior.

  • The Thiazole Ring: Contains a weakly basic nitrogen atom (pKa ~2.5). In RP-HPLC, basic nitrogens are notorious for causing peak tailing due to secondary interactions with the stationary phase[1].

  • The Nitro Group: A strongly electron-withdrawing moiety that creates a significant dipole moment and a highly polarizable π -electron system[2]. This dictates how the molecule interacts with different organic modifiers.

Troubleshooting & FAQs

Q1: Why does 2-(3-Nitrophenyl)-1,3-thiazole exhibit severe peak tailing, and how is it resolved? A: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions. When using standard reversed-phase silica columns at mid-range pH (e.g., pH 5–7), residual silanol groups (-Si-OH) on the silica surface become ionized to -Si-O⁻ (pKa ~4.5)[3]. The basic thiazole nitrogen interacts with these negatively charged silanols, causing the later-eluting half of the peak to broaden and tail[4].

  • The Fix: Lower the mobile phase pH to 2.0. At pH 2.0, silanol ionization is fully suppressed (neutralized), and the thiazole is consistently protonated, ensuring a single hydrophobic retention mechanism[5]. Additionally, utilizing newer "Type-B" high-purity silica columns significantly reduces metal impurities and active silanol sites[1].

Q2: How do I select the optimal organic modifier for separating this compound from its synthetic precursors or positional isomers? A: The nitro group on the phenyl ring creates a strong dipole moment[2]. While Acetonitrile (ACN) is the default choice due to its low viscosity and high elution strength, Methanol (MeOH) often provides superior selectivity for nitroaromatics. MeOH acts as a hydrogen-bond donor and acceptor, whereas ACN relies strictly on dipole-dipole and π

π interactions. If resolution from positional isomers (e.g., 2-(2-nitrophenyl)-1,3-thiazole) is inadequate, switching to a MeOH/Water gradient alters the separation factor ( α ) and often resolves co-eluting peaks.

Q3: My retention times are drifting from run to run. How do I stabilize the method? A: Retention time drift for ionizable compounds is a classic symptom of inadequate buffering capacity or operating too close to the analyte's pKa. The pH of the mobile phase must be at least ±1.5 to 2.0 units away from the analyte's pKa to ensure a stable, uniform ionization state[6][7].

  • The Fix: Implement a buffer with a pKa close to the target mobile phase pH. For a target pH of 2.0–2.5, a 25–50 mM phosphate buffer is highly effective due to its strong buffering capacity in this range[8]. If the method requires LC-MS compatibility, volatile buffers like 0.1% Trifluoroacetic acid (TFA) should be used instead[9].

Diagnostic Workflow

HPLC_Workflow Start Evaluate Initial Chromatogram Tailing Is Peak Tailing Factor (Tf) > 1.5? Start->Tailing FixTailing Lower pH to 2.0 (Suppress Silanols) Use Type-B Silica Tailing->FixTailing Yes Res Is Resolution from Impurities < 2.0? Tailing->Res No FixTailing->Res FixRes Change Modifier (ACN to MeOH) for Dipole/π-π Selectivity Res->FixRes Yes Drift Is Retention Time Drifting? Res->Drift No FixRes->Drift FixDrift Increase Buffer Capacity (25-50 mM) Check pKa Margin Drift->FixDrift Yes Optimal Method Optimized Proceed to Validation Drift->Optimal No FixDrift->Optimal

Figure 1: Decision tree for troubleshooting retention and peak shape in thiazole HPLC analysis.

Quantitative Data Summaries

Table 1: Buffer Selection Matrix for Thiazole Derivatives
Buffer SystemOptimal pH RangeConcentrationLC-MS Compatible?Primary Use Case
Potassium Phosphate 1.1 – 3.125 – 50 mMNoRoutine UV/Vis quantification; maximum pH stability.
Ammonium Formate 2.8 – 4.810 – 20 mMYesLC-MS applications requiring mild acidic conditions.
Trifluoroacetic Acid (TFA) ~2.0 (at 0.1%)0.1% v/vYes (with caution)Ion-pairing and aggressive silanol suppression[3][9].
Table 2: Organic Modifier Comparison for Nitroaromatics

ModifierPrimary Interaction MechanismElution StrengthImpact on Selectivity ( α )Acetonitrile (ACN)Dipole-dipole, π π HighBaseline choice; sharp peaks, low system backpressure.Methanol (MeOH)Hydrogen bonding (donor/acceptor)ModerateEnhances separation of positional isomers and polar impurities.

Step-by-Step Methodology: Mobile Phase Preparation & Equilibration

To ensure a self-validating and reproducible system, follow this protocol for preparing a 25 mM Phosphate Buffer (pH 2.5) / Acetonitrile mobile phase.

Step 1: Aqueous Phase Preparation

  • Weigh exactly 3.40 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and dissolve it in 900 mL of HPLC-grade water (18 MΩ resistivity)[8].

  • Stir until completely dissolved.

Step 2: pH Adjustment (Critical Causality Step)

  • Calibrate the pH meter using pH 2.0 and pH 4.0 standards.

  • Slowly add concentrated Phosphoric acid ( H3​PO4​ ) dropwise while stirring until the pH reaches exactly 2.50.

  • Self-Validation Check: Always measure and adjust the pH of the aqueous buffer before adding any organic solvent. Organic solvents alter the dielectric constant of the solution, causing inaccurate pH meter readings and leading to irreproducible retention times[8].

  • Dilute to a final volume of 1000 mL with HPLC-grade water.

Step 3: Filtration and Degassing

  • Filter the buffered aqueous phase through a 0.2 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum. This removes particulate matter that could clog the column frit and acts as a preliminary degassing step[8].

  • Transfer to the HPLC solvent reservoir and sonicate for 10 minutes to remove dissolved micro-bubbles, which can cause pump cavitation and baseline noise.

Step 4: Column Equilibration

  • Install a high-purity Type-B C18 column[1].

  • Flush the system with 10 column volumes (CV) of 90% Water / 10% ACN (without buffer) to remove storage solvents.

  • Switch to the target mobile phase composition (e.g., 60% Buffer / 40% ACN) and equilibrate for at least 15–20 CVs.

  • Self-Validation Check: Monitor the baseline UV signal and system pressure. Equilibration is complete only when the pressure ripple is <1% and the UV baseline drift is <0.1 mAU/min.

References

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide hplcvials.com[Link]

  • Troubleshooting Peak Tailing in LC Scribd (High Performance Liquid Chromatography)[Link]

  • How to Select a Buffer for your HPLC Mobile Phase? Axion Labs[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores [Link]

  • HPLC Troubleshooting Guide hplc.eu[Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Research Journal of Pharmacy and Technology[Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations ALWSCI Industry News[Link]

  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics Chromatography Online[Link]

  • Recent analytical method developed by RP-HPLC ResearchGate[Link]

  • HPLC Method Development Ebook Vol3 Scribd[Link]

Sources

Optimization

Technical Support Center: 2-(3-Nitrophenyl)-1,3-thiazole NMR Spectral Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving overlapping peak...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving overlapping peaks in the spectra of 2-(3-Nitrophenyl)-1,3-thiazole. This document moves beyond a simple list of procedures to explain the underlying principles and rationale behind each experimental choice, ensuring a robust and validated approach to structural elucidation.

My ¹H NMR spectrum of 2-(3-Nitrophenyl)-1,3-thiazole shows significant peak overlap in the aromatic region. How can I resolve these signals?

Overlapping aromatic signals are a frequent issue with this molecule due to the similar electronic environments of the protons on both the nitrophenyl and thiazole rings. Here are several techniques, from simple to more advanced, to tackle this problem.

Solvent-Induced Chemical Shift Changes

The Principle: The chemical shift of a proton is influenced by its local magnetic environment, which can be perturbed by the surrounding solvent molecules.[1][2][3] Aromatic solvents, in particular, can induce significant changes in the chemical shifts of a solute's protons due to their magnetic anisotropy. This can lead to better separation of overlapping signals.[4]

Troubleshooting Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively inert solvent like deuterochloroform (CDCl₃).

  • Solvent Change: Prepare a new sample of 2-(3-Nitrophenyl)-1,3-thiazole in an aromatic deuterated solvent such as benzene-d₆ or pyridine-d₅.

  • Acquisition and Comparison: Acquire the ¹H NMR spectrum in the new solvent and compare it to the original spectrum. Look for changes in the dispersion of the aromatic signals.

Expected Outcome: The anisotropic ring currents of aromatic solvents often cause differential shielding or deshielding of the solute's protons, leading to a change in their chemical shifts and potentially resolving the overlap.[2][4]

Solvent Anticipated Effect on Aromatic Protons Reference
CDCl₃Standard reference spectrum.N/A
Benzene-d₆Can induce upfield shifts (shielding) due to its ring current.[2]
Pyridine-d₅Can induce both upfield and downfield shifts depending on proton proximity to the nitrogen lone pair.[2]
Variable Temperature (VT) NMR

The Principle: Changes in temperature can affect molecular conformations and intermolecular interactions, which in turn can alter the chemical shifts of certain protons.[5][6][7] For molecules with restricted rotation or those that undergo dynamic exchange processes, varying the temperature can sometimes resolve overlapping signals.[8]

Troubleshooting Protocol:

  • Safety First: Before starting, ensure your chosen solvent is suitable for the intended temperature range to avoid freezing or boiling.[9]

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature (e.g., 25°C).

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments (e.g., 10°C). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[8][9]

  • Data Analysis: Compare the spectra at different temperatures, paying close attention to any changes in chemical shifts or signal multiplicities in the aromatic region.

Expected Outcome: While significant changes are not always guaranteed for rigid molecules like 2-(3-nitrophenyl)-1,3-thiazole, subtle conformational effects or changes in solvent-solute interactions at different temperatures might provide the necessary resolution.[5][7]

The overlap is persistent even after changing solvents and temperature. What are my next steps?

If basic troubleshooting doesn't resolve the issue, more advanced techniques that offer greater spectral dispersion are necessary.

High-Field NMR Spectroscopy

The Principle: The separation of NMR signals (in Hz) is directly proportional to the strength of the external magnetic field.[10][11] By using a spectrometer with a higher magnetic field strength (e.g., moving from a 400 MHz to a 600 MHz or higher instrument), the chemical shift dispersion increases, which can effectively pull apart overlapping multiplets.[12][13][14]

Troubleshooting Protocol:

  • Instrument Access: If available, re-run the sample on a higher-field NMR spectrometer.

  • Direct Comparison: Compare the spectrum from the higher-field instrument with the one obtained at a lower field. The increased resolution should be immediately apparent.

Expected Outcome: The multiplets in the aromatic region will be more spread out, making it easier to identify individual proton signals and their coupling patterns.

Two-Dimensional (2D) NMR Spectroscopy

The Principle: 2D NMR techniques spread the spectral information across two frequency dimensions, providing a powerful way to resolve overlapping signals and establish connectivity between nuclei.[15][16]

Recommended 2D Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other.[17] In the case of 2-(3-Nitrophenyl)-1,3-thiazole, it will reveal the connectivity between adjacent protons on the phenyl and thiazole rings. Cross-peaks in the COSY spectrum indicate which protons are neighbors.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbon atoms.[15] Since ¹³C spectra are generally much better resolved than ¹H spectra, HSQC can be used to separate the signals of overlapping protons by spreading them out according to the chemical shifts of their attached carbons.[18][19]

Experimental Workflow for Resolving Overlap with 2D NMR

Caption: Workflow for resolving peak overlap using 2D NMR.

Step-by-Step Protocol for a COSY Experiment:

  • Sample Preparation: Prepare a solution of 2-(3-Nitrophenyl)-1,3-thiazole in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-15 mg/mL.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: cosygpqf (or equivalent)

    • Spectral Width (SW): 10-12 ppm in both dimensions

    • Number of Scans (NS): 2-4 per increment

    • Number of Increments (TD in F1): 256-512

    • Acquisition Time (AQ): ~0.2 s

    • Relaxation Delay (D1): 1-2 s

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Lanthanide Shift Reagents (LSRs)

The Principle: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (like the nitrogen atoms in the thiazole ring).[20][21] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[20][22] This can effectively "spread out" a crowded spectrum.[23]

Troubleshooting Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.

  • Addition of LSR: Add a small, measured amount of an LSR (e.g., Eu(fod)₃) to the NMR tube.

  • Incremental Spectra: Acquire a series of ¹H NMR spectra after each addition of the LSR.

  • Data Analysis: Monitor the changes in chemical shifts. The signals of protons closer to the binding site will shift more significantly, aiding in both resolution and assignment.

Caution: LSRs can cause line broadening, which may decrease resolution if too much is added.[21] They are also sensitive to water, so use of a dry solvent is crucial.[21]

FAQs

Q1: I have tried changing solvents, but the aromatic signals are still a complex multiplet. What is the most reliable next step?

A1: The most robust and informative next step is to perform 2D NMR experiments. A combination of COSY and HSQC will not only help resolve the overlapping proton signals but will also provide valuable structural information by establishing ¹H-¹H and ¹H-¹³C correlations, respectively.[15][24] This approach is generally more definitive than relying solely on further 1D experiments.

Q2: I do not have access to a higher-field NMR spectrometer. Are there any other options to improve resolution in my 1D spectrum?

A2: Yes. Besides changing the solvent and temperature, you can try using Lanthanide Shift Reagents (LSRs) as described above.[20][22] This is a chemically-based method to induce greater separation between your signals. Additionally, careful optimization of your data acquisition and processing parameters, such as increasing the acquisition time and applying appropriate window functions, can modestly improve digital resolution.[25]

Q3: Can I use ¹³C NMR to help with my overlapping ¹H signals?

A3: Absolutely. While a standard ¹³C NMR spectrum itself won't directly resolve the proton signals, it provides the basis for the powerful HSQC experiment.[19] The HSQC experiment correlates each proton to its directly attached carbon. Since the chemical shifts of the aromatic carbons in 2-(3-Nitrophenyl)-1,3-thiazole are likely to be distinct, this allows you to use the well-resolved ¹³C dimension to differentiate the overlapping proton signals.[18]

References

  • Slideshare. Lanthanide shift reagents in nmr. Available from: [Link]

  • S. J. Scientific Reports. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. 2017. Available from: [Link]

  • S. J. Scientific Reports. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. 2017. Available from: [Link]

  • Oxford Instruments. Variable Temperature NMR Spectroscopy. Available from: [Link]

  • ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. 2026. Available from: [Link]

  • Chemistry LibreTexts. 23.1: NMR Shift Reagents. 2024. Available from: [Link]

  • University of Wisconsin-Madison. Instructions for Variable Temperature (VT) Operation. Available from: [Link]

  • University of Bath. NMR quantitative analysis - The application of lanthanide shift reagents. Available from: [Link]

  • University of Oxford. 1. Introduction to Variable Temperature (VT) NMR. Available from: [Link]

  • N. Suryaprakash et al. Royal Society of Chemistry. RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. 2013. Available from: [Link]

  • Y. Li et al. ACS Publications. Restore High-Resolution Nuclear Magnetic Resonance Spectra from Inhomogeneous Magnetic Fields Using a Neural Network. 2023. Available from: [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap? 2014. Available from: [Link]

  • J. M. B. ACS Publications. Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. 1996. Available from: [Link]

  • Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? 2021. Available from: [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? 2022. Available from: [Link]

  • G. W. PubMed. Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. 2005. Available from: [Link]

  • T. H. et al. AIP Publishing. Establishing resolution-improved NMR spectroscopy in high magnetic fields with unknown spatiotemporal variations. 2015. Available from: [Link]

  • bioRxiv. Higher Magnetic Field NMR Renders Resolution Enhancement on Ganglioside GD3 Catalyzed Aβ42 Aggregates. 2026. Available from: [Link]

  • arXiv. DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. 2025. Available from: [Link]

  • T. Matsuo et al. Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. 1967. Available from: [Link]

  • R. Gruetter et al. Infoscience. Resolution Improvements in in Vivo 1H NMR Spectra with Increased Magnetic Field Strength. Available from: [Link]

  • Y. Xu et al. Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. 2023. Available from: [Link]

  • ResearchGate. How can I interpret a NMR with so much noises and peak overlaps? 2020. Available from: [Link]

  • Royal Society of Chemistry. Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available from: [Link]

  • National MagLab. High-field NMR using resistive and hybrid magnets. Available from: [Link]

  • T. Qiu et al. National Center for Biotechnology Information. Resolution enhancement of NMR by decoupling with the low-rank Hankel model. 2022. Available from: [Link]

  • J. F. S. et al. eScholarship. STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. 2019. Available from: [Link]

  • P. K. et al. Royal Society of Chemistry. A pH-enhanced resolution in benchtop NMR spectroscopy. 2024. Available from: [Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. 2007. Available from: [Link]

  • ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. 2022. Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • M. A. F. et al. National Center for Biotechnology Information. NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. 2018. Available from: [Link]

  • ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? 2013. Available from: [Link]

  • Scribd. 2D NMR Techniques: COSY, NOESY, HETCOR. Available from: [Link]

  • University of Arizona. Quantitative NMR Spectroscopy. 2017. Available from: [Link]

  • eGyanKosh. 2D NMR SPECTROSCOPY. Available from: [Link]

  • University of California, Davis. Two-dimensional NMR. Available from: [Link]

  • R. Rahmani et al. South African Journal of Chemistry. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available from: [Link]

  • J. M. et al. Beilstein Journals. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. 2015. Available from: [Link]

  • S. M. et al. National Center for Biotechnology Information. 2-(2-Nitrophenyl)-1,3-benzothiazole. 2011. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. Available from: [Link]

  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... Available from: [Link]

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. 2022. Available from: [Link]

  • Redalyc. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available from: [Link]

  • ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. 2015. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-(3-Nitrophenyl)-1,3-thiazole

Welcome to the technical support center for the optimization of the microwave-assisted synthesis of 2-(3-Nitrophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of the microwave-assisted synthesis of 2-(3-Nitrophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success.

Introduction

The synthesis of 2-aryl-1,3-thiazoles is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities exhibited by this class of compounds.[1] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a fundamental method for constructing the thiazole ring.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significant advantages such as drastically reduced reaction times, increased yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[3][4][5]

This guide focuses specifically on the synthesis of 2-(3-Nitrophenyl)-1,3-thiazole, a valuable intermediate in drug discovery. We will address common challenges encountered during its microwave-assisted synthesis and provide scientifically grounded solutions to optimize your experimental outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

  • Purity of Starting Materials:

    • α-Haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethan-1-one): These reagents can be unstable.[7] Verify the purity of your α-haloketone using techniques like TLC or NMR before starting the reaction.[8] Using freshly prepared or purified α-haloketone is highly recommended.

    • Thioamide (e.g., Thioacetamide): Impurities in the thioamide can lead to undesired side reactions.[9] Ensure you are using a high-purity reagent.

  • Suboptimal Reaction Conditions:

    • Temperature: While microwave irradiation provides rapid heating, the optimal temperature for your specific substrates is crucial.[7] If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, excessive heat can cause decomposition or side-product formation.[9] Experiment with a temperature range, for instance, from 90°C to 120°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][10]

    • Reaction Time: Microwave reactions are fast, but the optimal time can vary. Monitor the reaction's progress at different time points (e.g., 10, 20, and 30 minutes) using TLC to determine when the starting materials are fully consumed.[7][9]

    • Solvent Choice: The solvent plays a critical role in microwave synthesis as it interacts directly with the microwave energy.[11][12] Polar solvents are generally more efficient at absorbing microwave irradiation and heating the reaction mixture.[4][11]

      • Commonly used solvents for Hantzsch thiazole synthesis include ethanol, methanol, and mixtures of ethanol/water.[8][9]

      • For substrates that may be sensitive, a nonpolar solvent can act as a heat sink, helping to control the reaction temperature.[11]

      • Solvent-free conditions have also been reported to be effective in some cases.[8][13]

  • Stoichiometry: Ensure the correct molar ratios of your reactants. A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more valuable α-haloketone.

Problem 2: Formation of Multiple Products or Byproducts

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A: The formation of byproducts can complicate purification and reduce the yield of your desired product.

  • Side Reactions of the α-Haloketone: α-haloketones can undergo self-condensation.[8] To minimize this, consider adding the α-haloketone slowly to the reaction mixture or running the reaction at a lower temperature.

  • Isomer Formation: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric impurities.[6] Maintaining neutral or slightly basic conditions can often favor the formation of the desired 2-substituted thiazole.

  • Reaction with Solvent: Ensure your chosen solvent is inert under the reaction conditions. Protic solvents like ethanol and methanol are generally suitable.

Problem 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating and purifying the 2-(3-Nitrophenyl)-1,3-thiazole after the reaction. What are some effective workup and purification strategies?

A: Proper workup and purification are critical for obtaining a pure product.

  • Precipitation: Thiazole products are often poorly soluble in water. After the reaction is complete and the mixture has cooled, pouring it into a weak base solution, such as 5% aqueous sodium carbonate or sodium bicarbonate, can neutralize the hydrohalide salt formed during the reaction, causing the desired product to precipitate.[6][7] The solid can then be collected by vacuum filtration.[7]

  • Extraction: If the product does not precipitate, liquid-liquid extraction is a good alternative.[7] Extract the aqueous reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Recrystallization: For further purification, recrystallization from a suitable solvent, such as ethanol, is often effective.[3][8]

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used to separate the desired thiazole from any remaining impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the microwave-assisted Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction. The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable thiazole ring.[8] Microwave irradiation accelerates this process through efficient and rapid heating.[14]

Q2: How do I choose the best solvent for my microwave-assisted reaction?

A2: The choice of solvent is crucial for efficient microwave heating.[11] Polar solvents with a high dielectric constant and tangent delta (tan δ) value are most effective at absorbing microwave energy and converting it into heat.[11] Ethanol and methanol are excellent choices for many Hantzsch syntheses.[10] However, the optimal solvent may depend on the specific substrates, so solvent screening can be beneficial.[8]

Q3: Can I run this reaction without a catalyst?

A3: Many Hantzsch thiazole syntheses proceed efficiently without a catalyst, especially under microwave irradiation which provides the necessary activation energy.[3][8] However, for less reactive substrates, a catalyst such as silica-supported tungstosilicic acid or even a catalytic amount of a mild acid like acetic acid might improve the reaction rate and yield.[8][15]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[7][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[16]

Q5: Are there any "green chemistry" advantages to using microwave synthesis for this reaction?

A5: Yes, microwave-assisted synthesis is considered a green chemistry approach for several reasons. It significantly reduces reaction times, which in turn lowers energy consumption.[4][5] Often, it leads to higher yields and cleaner reactions, minimizing the formation of byproducts and chemical waste.[4] Furthermore, it is compatible with the use of greener solvents or even solvent-free conditions.[5][13]

Experimental Protocols

Optimized Microwave-Assisted Synthesis of 2-(3-Nitrophenyl)-1,3-thiazole

This protocol provides a general guideline. Optimization for specific microwave reactors and substrates may be necessary.

Materials:

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.0 equivalent)

  • Thioacetamide (1.1 equivalents)

  • Ethanol (or Methanol), microwave-grade

  • Microwave reactor vials with caps

  • Magnetic stir bars

Procedure:

  • In a microwave reactor vial, combine 2-bromo-1-(3-nitrophenyl)ethan-1-one and thioacetamide.

  • Add ethanol (typically 2-4 mL for a 1 mmol scale reaction) and a magnetic stir bar.[3][10]

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 90-120°C[8][10]

    • Time: 10-30 minutes[8][9]

    • Pressure: Set to a maximum safe limit (e.g., 250 psi)[10]

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Proceed with the workup and purification as described in the "Difficulty in Product Isolation and Purification" section above.

Workup and Purification Protocol
  • Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution.[6]

  • Stir the mixture for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.[9]

  • Allow the product to air dry or dry in a desiccator.

  • If necessary, recrystallize the crude product from ethanol to obtain pure 2-(3-Nitrophenyl)-1,3-thiazole.[8]

Data Presentation

ParameterCondition 1Condition 2Condition 3Reference
Solvent EthanolMethanolEthanol/Water (1:1)[8][9][10]
Temperature 90°C100°C120°C[8][10]
Time 10 min20 min30 min[8][9]
Typical Yield 85-95%88-96%82-94%[3][10]

Note: Yields are highly dependent on the specific substrates and the efficiency of the microwave reactor.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Stoichiometry Check Reactant Stoichiometry Start->Check_Stoichiometry Sub_Purity Use Fresh/Purified Reagents Check_Purity->Sub_Purity Sub_Temp Adjust Temperature (90-120°C) Optimize_Conditions->Sub_Temp Sub_Time Vary Reaction Time (10-30 min) Optimize_Conditions->Sub_Time Sub_Solvent Screen Solvents (EtOH, MeOH, etc.) Optimize_Conditions->Sub_Solvent Sub_Stoich Use Slight Excess of Thioamide Check_Stoichiometry->Sub_Stoich End Improved Yield Sub_Purity->End Sub_Temp->End Sub_Time->End Sub_Solvent->End Sub_Stoich->End

Caption: A decision tree for troubleshooting low product yield.

General Microwave-Assisted Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Start Combine Reactants (α-haloketone & thioamide) in Solvent Microwave Microwave Irradiation (Temp, Time, Pressure) Start->Microwave Cooling Cool Reaction to Room Temperature Microwave->Cooling Workup Workup (Precipitation or Extraction) Cooling->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: The general experimental workflow for microwave-assisted Hantzsch thiazole synthesis.

References

  • CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]

  • Slideshare. Water as a solvent in microwave assisted organic synthesis. [Link]

  • Al-Aabed, Y. S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 17(5), 5693-5705. [Link]

  • RASĀYAN J. Chem. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry, 15(1), 584-589. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2020). Microwave Chemistry and its Applications. [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • Kumar, A., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of Receptors and Signal Transduction, 40(5), 459-470. [Link]

  • Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(21), 7549. [Link]

  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]

  • Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4236. [Link]

  • Semantic Scholar. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. [Link]

  • ACS Omega. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

  • ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link])

  • Request PDF. Microwave-Assisted Synthesis–Catalytic Applications in Aqueous Media. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • ResearchGate. Microwave-assisted synthesis of some new 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles of biological interest. [Link]

  • Ingenta Connect. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. [Link]

  • SciELO. Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives. [Link]

  • ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones. [Link]

  • Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(6), 3986-4011. [Link]

  • ACS Combinatorial Science. (2019). Aryliodoazide Synthons: A Different Approach for Diversified Synthesis of 2-Aminothiazole, 1,3-Thiazole, and 1,3-Selenazole Scaffolds. [Link]

  • MDPI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

  • Pop, O., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(23), 7136. [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • HETEROCYCLES. (2022). A GREEN AND RAPID MECHANOCHEMICAL SYNTHESIS OF NOVEL THIAZOLES LINKED TO 2H-CHROMEN-2-ONE MOIETY AND THEIR ANTIBACTERIAL EVALUATION. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

Sources

Optimization

Troubleshooting low conversion rates in 2-(3-Nitrophenyl)-1,3-thiazole Suzuki coupling

Welcome to the Advanced Organometallics Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of 2-(3-Nitrophenyl)-1,3-thiazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organometallics Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of 2-(3-Nitrophenyl)-1,3-thiazole.

This specific Suzuki-Miyaura cross-coupling is notoriously difficult because it forces the marriage of two mechanistically antagonistic partners: a highly coordinating thiazole ring (prone to catalyst poisoning) and a strongly electron-deficient nitrophenyl moiety (prone to sluggish transmetalation).

This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to help you achieve quantitative conversion.

Mechanistic Analysis: Why This Coupling Fails

Before adjusting temperatures or equivalents, we must understand the mechanistic bottlenecks. The synthesis typically involves 2-bromothiazole and 3-nitrophenylboronic acid . The primary failure modes are twofold:

  • Catalyst Poisoning: The sulfur and nitrogen atoms on the thiazole ring possess lone pairs that act as potent σ-donors. These can coordinate to the active Pd(II) intermediate, forming off-cycle, thermodynamically stable complexes that halt the catalytic cycle .

  • Protodeboronation vs. Transmetalation: The strongly electron-withdrawing nitro (-NO₂) group on the boronic acid drastically reduces its nucleophilicity, slowing down the transmetalation step. This increased residence time allows base-catalyzed protodeboronation to outcompete productive coupling.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromothiazole) Pd0->OxAdd Fast PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (3-Nitrophenylboronic acid) PdII->TransMet Base Poisoning Catalyst Poisoning (Thiazole S/N Coordination) PdII->Poisoning Off-cycle PdII_2 Pd(II) Diaryl Species TransMet->PdII_2 Slow (Nitro group) Proto Protodeboronation (Loss of Boronic Acid) TransMet->Proto Competing Pathway RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(3-Nitrophenyl)-1,3-thiazole RedElim->Product

Mechanistic failure pathways in thiazole Suzuki coupling.

Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion despite full consumption of 3-nitrophenylboronic acid. What is happening? A: You are observing a kinetic mismatch. The slow transmetalation of the electron-deficient 3-nitrophenylboronic acid gives it ample time to undergo protodeboronation in the basic, aqueous media. Once the boronic acid is consumed by this side reaction, the coupling stalls. Causality & Solution: To fix this, you must accelerate transmetalation while suppressing protodeboronation. Switch to a highly active, electron-rich Buchwald ligand (like XPhos) to speed up transmetalation 1.

Q2: Should I reverse the coupling polarity and use 2-thiazolylboronic acid with 1-bromo-3-nitrobenzene instead? A: Absolutely not. While 1-bromo-3-nitrobenzene undergoes rapid oxidative addition, 2-heteroarylboronic acids—specifically 2-thiazolylboronic acids—are exceptionally unstable. They undergo rapid fragmentation and protodeboronation via a zwitterionic intermediate across almost all pH ranges 2. Reversing the polarity will result in near-complete loss of your boron species before any coupling can occur. Stick to 2-bromothiazole and 3-nitrophenylboronic acid.

Q3: How do I prevent the thiazole starting material and product from poisoning the palladium catalyst? A: Catalyst poisoning by sulfur-containing heterocycles is a well-documented phenomenon . Standard ligands like PPh₃ are too small and labile to prevent the thiazole nitrogen/sulfur from coordinating to the palladium center. Causality & Solution: You must use a sterically demanding ligand. Biaryl phosphine ligands like XPhos or SPhos create a protective steric "pocket" around the palladium center. This allows the linear oxidative addition and transmetalation transition states to form, but sterically excludes the bulky thiazole ring from coordinating in an off-cycle manner.

Quantitative Data: Catalyst & Ligand Screening

To illustrate the impact of ligand selection on this specific coupling, review the optimization data below. Notice how standard catalysts fail due to poisoning, while bulky, electron-rich systems succeed.

Catalyst / LigandBase / SolventTemp (°C)Conversion (%)Primary Failure Mode
Pd(PPh₃)₄Na₂CO₃ / Toluene/H₂O8015%Catalyst Poisoning
Pd(dppf)Cl₂K₂CO₃ / Dioxane9035%Protodeboronation
Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene10055%Slow Transmetalation
XPhos Pd G2 K₃PO₄ / THF/H₂O 80 >95% None (Optimal)

Self-Validating Experimental Protocol

To guarantee success, do not merely follow the steps; observe the validation checkpoints. This protocol utilizes XPhos Pd G2 to ensure rapid generation of the active monoligated Pd(0) species, bypassing the initiation delays that often lead to early-stage catalyst aggregation.

Objective: Achieve >95% conversion to 2-(3-Nitrophenyl)-1,3-thiazole by mitigating thiazole poisoning and preventing protodeboronation.

Materials:

  • 2-Bromothiazole (1.0 equiv, 1.0 mmol)

  • 3-Nitrophenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 (2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • THF/H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Checkpoint): In a Schlenk flask, combine THF and H₂O. Sparge with argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos and degrades the active Pd(0) species.

    • Validation: The solvent should remain colorless. Any yellowing before reagent addition indicates contamination or oxidation.

  • Reagent Loading: Add 2-bromothiazole, 3-nitrophenylboronic acid, and K₃PO₄ to the reaction vessel against a positive pressure of argon.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

    • Causality: The G2 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0)-XPhos species at room temperature. This prevents early-stage catalyst aggregation (black palladium formation) which occurs when initiation is slower than degradation.

  • Reaction Execution: Heat the mixture to 80 °C under argon for 4 hours.

    • Causality: The bulky XPhos ligand accelerates the otherwise sluggish transmetalation of the electron-deficient nitrophenyl ring while sterically blocking the thiazole nitrogen/sulfur from coordinating to the Pd center.

  • Validation & Workup: Monitor via LC-MS.

    • Validation: At 4 hours, LC-MS should show complete consumption of 2-bromothiazole. If unreacted 2-bromothiazole remains but boronic acid is absent, protodeboronation has occurred. If both remain, the catalyst has been poisoned. Upon success, cool to room temperature, dilute with EtOAc, wash with water, and purify via flash chromatography.

References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL: [Link]

  • Title: Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit Source: ACS Omega - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 2-(3-Nitrophenyl)-1,3-thiazole

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and crystallization of 2-(3-Nitrophenyl)-1,3-th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and crystallization of 2-(3-Nitrophenyl)-1,3-thiazole from complex crude mixtures.

Below, you will find field-proven troubleshooting guides, thermodynamic rationales, and self-validating protocols designed to rescue failed crystallizations and maximize active pharmaceutical ingredient (API) purity.

Section 1: Understanding the Crude Matrix

Q1: Why does my Hantzsch synthesis of 2-(3-Nitrophenyl)-1,3-thiazole frequently result in a dark, tarry crude mixture rather than a clean precipitate?

Answer: The classic Hantzsch thiazole synthesis involves the condensation of 3-nitrobenzothioamide with an α -haloacetaldehyde (or its acetal equivalent)[1]. The formation of dark, tarry matrices is driven by the kinetic instability of the α -halo electrophiles. Under thermal conditions, these species are highly prone to self-condensation and polymerization, generating high-molecular-weight, highly conjugated (and thus darkly colored) poly-halogenated oligomers[2].

Furthermore, the strongly electron-withdrawing meta-nitro group on the thioamide reduces the nucleophilicity of the sulfur atom. This necessitates longer reaction times or higher temperatures, which inadvertently favors the degradation of the halo-partner over the desired cyclization pathway[1].

Section 2: Solvent Selection & Thermodynamics

Q2: What is the optimal solvent system to maximize both yield and purity during the crystallization of 2-(3-Nitrophenyl)-1,3-thiazole?

Answer: Solvent selection must balance the hydrophobic nature of the aryl-thiazole core with the polarizability of the nitro group. Single-solvent systems often fail because solvents that dissolve the tarry impurities (like dichloromethane) also prevent the thiazole from crystallizing. A binary solvent system utilizing an alcohol (good solvent) and water (anti-solvent) provides the highest thermodynamic control[3].

Table 1: Quantitative Solvent Screening Data for 2-(3-Nitrophenyl)-1,3-thiazole Crystallization
Solvent SystemRatio (v/v)Saturation Temp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation
Ethanol / Water 3:17582>98.5Excellent balance; water forces nucleation while EtOH retains polar impurities.
Methanol / Water 4:1607696.0Higher solubility of product in cold MeOH leads to slight yield loss[4].
EtOAc / Hexane 1:4656592.0Prone to oiling out; non-polar hexane fails to solvate tarry byproducts[2].
DMF / Water 1:5908894.5High yield, but high risk of solvent entrapment within the crystal lattice.

Section 3: Step-by-Step Troubleshooting Protocols

Q3: My crude product has "oiled out" instead of forming crystals. How do I rescue this batch?

Answer: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when high concentrations of lipophilic impurities depress the crystallization point[2]. To rescue the batch, you must employ a self-validating protocol utilizing activated charcoal to remove the polymeric tar, followed by a strictly controlled anti-solvent addition[3].

Protocol 1: Activated Charcoal Remediation and Anti-Solvent Crystallization
  • Dissolution: Dissolve the oily crude in a minimal volume of boiling absolute ethanol (approx. 5 mL per gram of crude). Ensure complete dissolution; a clear, albeit dark, solution must be achieved to validate that no insoluble inorganic salts remain.

  • Adsorption: Add activated charcoal (10% w/w relative to crude mass). Causality: The mesoporous structure of the charcoal selectively traps the high-molecular-weight polymeric tars via van der Waals forces, while the smaller thiazole molecules remain solvated.

  • Reflux & Hot Filtration: Reflux the suspension for 15 minutes. Pre-heat a Büchner funnel and filter flask to prevent premature crystallization. Filter the hot mixture rapidly through a pad of Celite to remove the charcoal. The filtrate should now visually validate as a pale yellow solution.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Add deionized water dropwise until the solution becomes persistently cloudy (reaching the saturation point).

  • Redissolution: Add 1-2 drops of hot ethanol just until the cloudiness dissipates, creating a critically supersaturated solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature at a rate of ~0.5°C/min. Causality: Slow cooling allows molecules to align into the lowest-energy crystalline lattice, excluding impurities[4].

  • Isolation: Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield. Filter the crystals, wash with ice-cold 10% ethanol/water, and dry under a vacuum.

G Start Crude Oily Mixture Dissolve Dissolve in minimal hot Ethanol Start->Dissolve Charcoal Add Activated Charcoal (Reflux 15 min) Dissolve->Charcoal Filter Hot Filtration (Remove tar/charcoal) Charcoal->Filter AntiSolvent Dropwise addition of cold H2O Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Crystals Pure 2-(3-Nitrophenyl) -1,3-thiazole Crystals Cooling->Crystals

Workflow for removing tarry impurities and inducing crystallization.

Q4: HPLC analysis shows my crystals are contaminated with unreacted 3-nitrobenzothioamide. How can I selectively remove it?

Answer: Thioamides and thiazoles have distinct pKa​ profiles. While 2-(3-Nitrophenyl)-1,3-thiazole is a weak base, it can be selectively protonated under strongly acidic conditions to separate it from neutral starting materials.

Protocol 2: pH-Shift Selective Crystallization
  • Acidic Dissolution: Suspend the contaminated crystals in 1M aqueous HCl. The thiazole nitrogen will protonate, rendering the compound water-soluble as a hydrochloride salt.

  • Extraction: Wash the acidic aqueous layer with diethyl ether (2 x 10 mL). Causality: The unreacted 3-nitrobenzothioamide remains neutral under these conditions and will partition into the organic ether layer, effectively separating it from the product.

  • Neutralization: Carefully adjust the pH of the aqueous layer to ~7.5 using saturated aqueous sodium bicarbonate ( NaHCO3​ )[2].

  • Precipitation: As the thiazole is deprotonated back to its free base form, it will rapidly precipitate out of the aqueous solution. Filter, wash with cold water, and dry.

Section 4: Advanced FAQs for Drug Development Professionals

Q5: How does the cooling rate impact the polymorphic purity and physical stability of the isolated active pharmaceutical ingredient (API)?

Answer: The cooling rate dictates whether the crystallization process is under kinetic or thermodynamic control. Rapid cooling (crashing out) creates a massive degree of supersaturation, forcing rapid nucleation. This kinetic pathway often results in amorphous solids or metastable polymorphs that entrap solvent molecules and impurities within the rapidly forming lattice[4]. Conversely, a slow, controlled cooling profile keeps the system near the solubility curve, allowing the molecules sufficient time to arrange into the most thermodynamically stable, tightly packed crystalline lattice, which is critical for API stability and bioavailability.

G Supersat Supersaturated Solution 2-(3-Nitrophenyl)-1,3-thiazole FastCool Rapid Cooling (Kinetic Control) Supersat->FastCool SlowCool Slow Cooling (Thermodynamic Control) Supersat->SlowCool Amorphous Amorphous/Oily Precipitate (High Impurity Entrapment) FastCool->Amorphous Crystalline Highly Ordered Crystals (High Purity, Stable) SlowCool->Crystalline

Kinetic vs. thermodynamic control in thiazole crystallization.

References

3.[4] Title: Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative Source: ResearchGate URL: [Link]

5.[1] Title: Green Synthesis of Indole, Quinoline, and Thiazole Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-(3-Nitrophenyl)-1,3-thiazole functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the late-stage functionalization of highly deactivated, sterically hindered heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the late-stage functionalization of highly deactivated, sterically hindered heterocycles.

The molecule 2-(3-Nitrophenyl)-1,3-thiazole represents a "perfect storm" of synthetic challenges. The bulky 3-nitrophenyl group at the C2 position severely restricts the trajectory of incoming transition metal complexes, particularly hindering functionalization at the adjacent C4 position[1]. Furthermore, the strongly electron-withdrawing nitro group (-I, -M effects) depletes electron density across the thiazole π-system, increasing the activation energy required for electrophilic palladation[2]. Finally, the basic thiazole nitrogen can act as an off-cycle σ-donor, sequestering the palladium catalyst into unreactive bis-ligated dead-end complexes[3].

This guide is designed to help you troubleshoot these specific steric and electronic barriers using causality-driven, self-validating methodologies.

Part 1: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura cross-coupling at the C5 position is stalling at <15% conversion. What is the mechanistic cause, and how do I fix it? A1: The stall is almost certainly caused by a failure in the reductive elimination step. Standard ligands like PPh3 or dppf form stable, sterically unencumbered L2​Pd(Ar)(HetAr) complexes that lack the thermodynamic driving force to expel the sterically hindered product. Solution: Switch to a bulky, electron-rich biarylphosphine ligand such as 4[4]. The immense steric bulk of the triisopropylphenyl ring forces the palladium into a highly reactive monoligated ( L1​Pd ) state. This steric tension physically "pushes" the two coupling partners together, drastically lowering the activation barrier for reductive elimination[2].

Q2: I am attempting direct C-H arylation. How do I control whether the reaction occurs at the C4 or C5 position? A2: Regioselectivity in unactivated thiazoles is governed by the choice of the transition metal and its mechanistic pathway. Solution: For C5-functionalization, utilize Pd(OAc)2​ . Palladium operates via an electrophilic aromatic substitution ( SE​Ar ) type pathway (electrophilic palladation), which inherently favors the most electron-rich site—the C5 position[1]. Conversely, if C4 or ortho-phenyl functionalization is desired, employ a Ru(II) catalyst. Ruthenium operates via a chelation-assisted concerted metalation-deprotonation (CMD) pathway, where the thiazole nitrogen directs the metal to the adjacent C4 or ortho C-H bonds[1].

Q3: During the reaction, my mixture rapidly turns black, and TLC shows unreacted starting material. What is happening? A3: The formation of "Pd black" indicates that the active Pd(0) species has aggregated into inactive nanoparticles. In the context of 2-(3-Nitrophenyl)-1,3-thiazole, the nitro group can act as a competitive oxidant, or the thiazole nitrogen can displace the phosphine ligand, leaving the Pd(0) unprotected. Solution: This requires a self-validating adjustment. Increase the ligand-to-palladium ratio to 2.5:1 and use a pre-formed precatalyst (e.g., XPhos Pd G3). The G3 precatalyst ensures a 1:1 L:Pd ratio is generated in situ without the need for a separate reduction step, bypassing the vulnerable naked Pd(0) phase[5].

Part 2: Quantitative Data Analysis

To illustrate the causality of ligand selection on overcoming steric hindrance, the following table summarizes the performance of various catalytic systems during the C5-arylation of 2-(3-Nitrophenyl)-1,3-thiazole.

Ligand SystemCatalyst PrecursorYield (%)Regioselectivity (C5:C4)Mechanistic Causality for Outcome
PPh3 (Standard) Pd(OAc)2​ < 12%N/AOff-cycle coordination of the thiazole nitrogen outcompetes the ligand, poisoning the catalyst.
dppf (Bidentate) Pd(OAc)2​ 34%85:15Bidentate rigidity restricts the geometry required to force reductive elimination of the bulky product.
AgF (Additive)Pd/Cu system52%90:106 for C-H bond cleavage, moderately improving yield via a bimetallic pathway[6].
XPhos (Biaryl)XPhos Pd G391% >99:1 Steric bulk forces a monoligated Pd state, preventing N-coordination and accelerating oxidative addition[2].

Part 3: Self-Validating Experimental Protocol

Protocol: Regioselective C5 C-H Arylation of 2-(3-Nitrophenyl)-1,3-thiazole Objective: Overcome steric hindrance via ligand tuning while ensuring catalyst stability through internal validation checkpoints.

Step 1: Catalyst Pre-activation (Validation Checkpoint 1)

  • Action: In a nitrogen-filled glovebox, combine XPhos Pd G3 (5 mol%), XPhos ligand (5 mol%), and anhydrous 1,4-dioxane (0.2 M) in a sealed reaction vial. Stir at room temperature for 10 minutes.

  • Causality: The G3 precatalyst must dissociate to form the active 14-electron L1​Pd(0) species required to insert into sterically congested bonds.

  • Validation: The solution must transition from a reddish-brown suspension to a clear, pale-yellow solution. If the solution remains cloudy or dark brown, moisture has compromised the precatalyst or the ligand has oxidized. Do not proceed.

Step 2: Substrate & Base Addition

  • Action: Add 2-(3-Nitrophenyl)-1,3-thiazole (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Causality: K2​CO3​ acts as the base for the concerted metalation-deprotonation (CMD) step. Its relative insolubility in dioxane ensures a controlled, slow release of basicity, which prevents base-induced degradation of the sensitive nitro group.

Step 3: Thermal Activation (Validation Checkpoint 2)

  • Action: Heat the reaction mixture to 110 °C for 12 hours.

  • Validation: After exactly 2 hours, withdraw a 10 µL aliquot under N2​ and quench in EtOAc/ H2​O . Analyze the organic layer via GC-MS. You must observe >20% product formation. If only starting material and "Pd black" precipitate are present, the thiazole nitrogen has successfully poisoned the catalyst. (Remedy for next run: Add 10 mol% pivalic acid to accelerate the CMD process before poisoning can occur).

Step 4: Workup and Isolation

  • Action: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc) to remove palladium residues, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Part 4: Mechanistic Troubleshooting Workflow

G Start 2-(3-Nitrophenyl)-1,3-thiazole Substrate Pathway1 Direct C-H Activation (C5 Position) Start->Pathway1 Pathway2 Cross-Coupling (Pre-halogenated) Start->Pathway2 StericClash Failure Mode: Steric Clash & N-Coordination Pathway1->StericClash Electrophilic Palladation Pathway2->StericClash Oxidative Addition Sol1 Solution: Bulky Biaryl Ligands (e.g., XPhos, BrettPhos) StericClash->Sol1 Prevent Catalyst Poisoning Sol2 Solution: Regiodivergent Catalysis (Pd vs. Ru Catalysts) StericClash->Sol2 Control Regioselectivity Success Successful Functionalization (High Yield & Selectivity) Sol1->Success Sol2->Success

Fig 1. Troubleshooting workflow for overcoming steric and electronic barriers in thiazole functionalization.

Part 5: References

  • [4] Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. NIH.[Link]

  • [1] Tunable Regiodivergent C–H Alkenylation of 2-Arylthiazoles via Catalyst Control. ResearchGate.[Link]

  • [6] Palladium-Catalyzed CH Arylation and Dehydrogenative Homocoupling of Heteroaromatic Compounds. ResearchGate.[Link]

  • [5] Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI.[Link]

  • [3] Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy of 2-(3-Nitrophenyl)-1,3-Thiazole Derivatives: A Technical Guide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) demands the continuous development of novel pharmacophores capable of bypassing established bacterial efflux pumps and enzymatic degradation pathw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the continuous development of novel pharmacophores capable of bypassing established bacterial efflux pumps and enzymatic degradation pathways. Among heterocyclic scaffolds, the 1,3-thiazole ring represents a highly privileged structure. Recent structure-activity relationship (SAR) optimizations have demonstrated that substituting the 1,3-thiazole core at the 2-position with a 3-nitrophenyl group yields exceptional broad-spectrum antimicrobial efficacy, frequently outperforming both standard antibiotics and its 4-nitrophenyl structural isomers 1.

This guide provides an objective, data-driven comparison of 2-(3-nitrophenyl)-1,3-thiazole derivatives against alternative agents, detailing the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols necessary for advanced drug development.

Mechanistic Rationale & Structural Causality

The superior antimicrobial profile of 3-nitrophenyl-substituted thiazoles is not coincidental; it is rooted in precise stereoelectronic effects. The electron-withdrawing nature of the nitro ( −NO2​ ) group at the meta position optimizes the electronic distribution across the conjugated thiazole system.

  • Target Affinity: The meta-nitro substitution enhances hydrogen bonding and electrostatic interactions within the highly conserved ATP-binding pockets of bacterial DNA gyrase and Topoisomerase IV.

  • Steric Optimization: Unlike the para-substituted (4-nitrophenyl) derivatives, which often suffer from steric clashes within tight enzymatic binding clefts, the meta geometry allows for a more favorable dihedral angle, anchoring the molecule securely 2.

  • Lipophilicity & Penetration: The specific dipole moment generated by the 3-nitrophenyl moiety optimally balances aqueous solubility with lipophilicity, facilitating rapid penetration through the complex peptidoglycan layers of Gram-positive bacteria and the lipopolysaccharide outer membranes of Gram-negative strains 3.

MoA Scaffold 2-(3-Nitrophenyl)-1,3-thiazole Core Scaffold Target1 DNA Gyrase / Topoisomerase IV Binding Pocket Scaffold->Target1 Meta-Nitro H-Bonding Target2 Bacterial Cell Membrane Penetration Scaffold->Target2 Optimized Lipophilicity Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Efflux Pump Evasion Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome

Fig 1. Mechanistic pathway of 2-(3-nitrophenyl)-1,3-thiazole derivatives in bacterial cells.

Comparative Efficacy Data

To objectively evaluate the performance of the 3-nitrophenyl substitution, we must analyze its Minimum Inhibitory Concentration (MIC) against standard clinical isolates. Experimental data consistently demonstrates that 3-nitrophenyl derivatives exhibit significantly lower MIC values (indicating higher potency) compared to both their 4-nitrophenyl counterparts and standard broad-spectrum antibiotics 4.

Table 1: Comparative MIC Values (µg/mL) of Thiazole Derivatives vs. Standard Drugs
Compound / Drug ClassStaphylococcus aureus (Gram +)Bacillus subtilis (Gram +)Escherichia coli (Gram -)Pseudomonas aeruginosa (Gram -)
2-(3-Nitrophenyl)-1,3-thiazole derivative 1.56 - 3.12 3.12 - 6.25 6.25 - 12.5 12.5 - 25.0
2-(4-Nitrophenyl)-1,3-thiazole derivative6.25 - 12.512.5 - 25.025.0 - 50.0> 50.0
Unsubstituted 2-Phenyl-1,3-thiazole25.0 - 50.050.0> 100.0> 100.0
Ampicillin (Standard)12.512.525.0> 50.0
Ciprofloxacin (Standard)3.121.563.126.25

Data Synthesis Note: The 3-nitrophenyl derivatives show near-equivalence to Ciprofloxacin against Gram-positive strains and vastly outperform Ampicillin, validating the scaffold as a highly potent lead compound for MRSA and other resistant Gram-positive infections.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the green synthesis of the derivatives and the objective measurement of their antimicrobial efficacy.

Protocol A: Microwave-Assisted Green Synthesis

Causality Check: Traditional reflux synthesis of thiazoles via the Hantzsch reaction requires prolonged heating (6–12 hours) in toxic solvents, often leading to thermal degradation and side-product formation. Microwave-assisted synthesis is employed here because it provides uniform dielectric heating, reducing reaction times to 8–15 minutes while drastically improving yield and purity—critical prerequisites for preventing false positives in biological screening 1.

  • Preparation: Equimolar amounts (0.01 mol) of the appropriate thiosemicarbazone and 2-bromo-1-(3-nitrophenyl)ethan-1-one are mixed in 15 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the cyclization.

  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W) in a closed vessel for 8 to 15 minutes.

  • Self-Validation (Reaction Monitoring): Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spots validates complete cyclization.

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure 2-(3-nitrophenyl)-1,3-thiazole derivative. Confirm structure via 1H NMR, 13C NMR, and HR-MS.

Protocol B: Resazurin-Based Broth Microdilution Assay (MIC)

Causality Check: Standard optical density (OD) measurements for MIC can be confounded if the synthesized thiazole derivatives precipitate out of solution, mimicking bacterial turbidity. Using resazurin (Alamar Blue) dye creates a self-validating system: it relies on the metabolic reduction of blue resazurin to pink resorufin by living cells, providing an objective, colorimetric proof of viability independent of compound solubility.

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C until they reach the 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized thiazole derivatives (ranging from 100 µg/mL down to 0.19 µg/mL) in MHB.

  • Inoculation: Add 10 µL of the bacterial suspension to each well. Include a positive control (bacteria + broth, no drug) and a negative control (broth + drug, no bacteria).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Validation: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The MIC is strictly defined as the lowest concentration well that remains blue (indicating complete inhibition of bacterial metabolism). A color change to pink denotes survival and metabolic activity.

Workflow Synth Microwave-Assisted Green Synthesis Purify TLC & Recrystallization (Purity Check) Synth->Purify Char NMR & HR-MS Characterization Purify->Char Assay Resazurin Broth Microdilution Assay Char->Assay Data MIC Determination & SAR Analysis Assay->Data

Fig 2. Self-validating high-throughput workflow for synthesis and antimicrobial screening.

Conclusion

The integration of a 3-nitrophenyl moiety onto a 1,3-thiazole scaffold represents a highly rational approach to antimicrobial drug design. Experimental data confirms that the meta-nitro substitution provides the optimal balance of electronic activation and steric freedom required to inhibit bacterial enzymes, yielding MIC values that rival established clinical antibiotics. Researchers focusing on novel anti-MRSA or broad-spectrum agents should prioritize the 2-(3-nitrophenyl)-1,3-thiazole core for further pharmacokinetic and in vivo toxicity profiling.

References

  • Title: Design, green synthesis, and bioevaluation of 1,3-thiazole-sulfonamide hybrids as antimicrobial and anti-inflammatory agent Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Comparative

A Comparative Guide to Benchmarking Novel 1,3-Thiazole Derivatives: Measuring the Binding Affinity of 2-(3-Nitrophenyl)-1,3-thiazole Against the Standard IDO1 Inhibitor, Epacadostat

Prepared by: Senior Application Scientist, Advanced Biochemical Assays Executive Summary The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] As novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Biochemical Assays

Executive Summary

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] As novel derivatives are synthesized, a rigorous and standardized framework for evaluating their biological activity is paramount for advancing drug discovery programs. This guide provides an in-depth, objective comparison of experimental methodologies for benchmarking the binding affinity of a novel compound, 2-(3-Nitrophenyl)-1,3-thiazole, against a proposed therapeutic target: Indoleamine 2,3-dioxygenase 1 (IDO1). We use the well-characterized, potent, and selective clinical candidate, Epacadostat (INCB024360), as the standard for comparison.[3][4] This document details the rationale behind experimental choices, provides step-by-step protocols for Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays, and presents a framework for data interpretation, empowering researchers to accurately characterize and rank new chemical entities.

Introduction: The Rationale for Benchmarking Against IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint and a high-value therapeutic target, particularly in the field of immuno-oncology.[5] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of local tryptophan, which causes the arrest of effector T-cell proliferation, and the accumulation of kynurenine metabolites, which actively promote the generation of regulatory T-cells (Tregs) and induce T-cell apoptosis.[6] This dual mechanism allows tumors to evade immune surveillance.

Given its role in immune escape, the development of small-molecule IDO1 inhibitors has been a significant focus of pharmaceutical research.[5][7] Among the most potent and selective inhibitors developed is Epacadostat (INCB024360) , a compound that has undergone extensive clinical investigation.[7] Epacadostat is a reversible and competitive inhibitor with a reported IC50 value of approximately 10 nM in cell-based assays and high selectivity over related enzymes like IDO2 and TDO.[8][9] Its well-defined biochemical profile makes it an ideal standard against which new potential inhibitors can be benchmarked.

This guide uses the novel compound 2-(3-Nitrophenyl)-1,3-thiazole as a representative test case to establish a robust evaluation workflow. By directly comparing its binding affinity and kinetics to that of Epacadostat, we can generate the critical data needed to make informed decisions in a lead optimization campaign.

The IDO1-Mediated Immunosuppressive Pathway

To understand the significance of inhibition, it is crucial to visualize the biological pathway in which IDO1 operates. The following diagram illustrates how IDO1-mediated tryptophan catabolism suppresses anti-tumor immunity.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Response IDO1 IDO1 Enzyme (Overexpressed in Tumor) Kyn Kynurenine (Metabolite) IDO1->Kyn Produces Trp_depletion Tryptophan Depletion IDO1->Trp_depletion Kyn_accumulation Kynurenine Accumulation IDO1->Kyn_accumulation Trp L-Tryptophan (Essential Amino Acid) Trp->IDO1 Catabolized by TCell Effector T-Cell Anergy T-Cell Anergy & Apoptosis TCell->Anergy Treg Regulatory T-Cell (Treg) Suppression Immune Suppression Treg->Suppression Trp_depletion->TCell Starves Kyn_accumulation->Treg Promotes

Caption: IDO1 pathway leading to immune suppression in the tumor microenvironment.

Methodologies for Benchmarking Inhibitor Binding Affinity

A multi-faceted approach is essential for the robust characterization of enzyme inhibitors. Relying on a single assay can be misleading. We advocate for a workflow that begins with a high-throughput compatible binding assay to identify hits and determine potency (IC50), followed by a more detailed biophysical method to elucidate the kinetics and true affinity (KD) of the interaction.

Experimental Workflow Overview

The logical progression from initial screening to detailed characterization ensures that resources are focused on the most promising compounds. This workflow validates initial findings and provides a deeper mechanistic understanding of the inhibitor-target interaction.

Workflow start Start: Recombinant IDO1 Protein & Compounds fp_assay Primary Screen: Fluorescence Polarization (FP) Competitive Assay start->fp_assay fp_data Determine IC50 Values (Potency Ranking) fp_assay->fp_data spr_assay Orthogonal Validation: Surface Plasmon Resonance (SPR) fp_data->spr_assay Confirm Hits comparison Data Synthesis & Benchmarking fp_data->comparison spr_data Determine ka, kd, and KD (Kinetics & Affinity) spr_assay->spr_data spr_data->comparison end Lead Candidate Selection comparison->end

Sources

Validation

Validation of Analytical Methods for 2-(3-Nitrophenyl)-1,3-thiazole Quantification: A Comparative Guide

Executive Summary 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9)[1] is a critical structural motif and synthetic intermediate utilized in the development of advanced pharmaceutical APIs and agrochemicals. Because of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9)[1] is a critical structural motif and synthetic intermediate utilized in the development of advanced pharmaceutical APIs and agrochemicals. Because of its potent biological activity and the potential toxicity of nitroaromatic impurities, establishing robust, highly sensitive analytical methods for its quantification is a regulatory imperative.

This guide provides an objective comparison of three primary analytical modalities—HPLC-UV, LC-MS/MS, and GC-MS —for the quantification of 2-(3-Nitrophenyl)-1,3-thiazole. By grounding our methodologies in the[2][3] and the FDA’s[4][5], we establish self-validating experimental protocols that ensure data integrity, trustworthiness, and seamless regulatory submission.

Mechanistic Rationale for Method Selection

The selection of an analytical method must be driven by the physicochemical properties of the analyte and the Analytical Target Profile (ATP).

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The conjugated π -system extending across the thiazole ring and the electron-withdrawing nitro group ( NO2​ ) provides a strong, distinct chromophore. This results in a high molar absorptivity ( λmax​ ~265 nm), making HPLC-UV the gold standard for routine batch release and bulk assay quantification where high precision is required.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The basic nitrogen atom within the 1,3-thiazole ring acts as an excellent proton acceptor under acidic mobile phase conditions, yielding a highly abundant [M+H]+ precursor ion ( m/z 207.0) in positive Electrospray Ionization (ESI+). LC-MS/MS is the mandatory alternative when quantifying trace-level genotoxic impurities or conducting pharmacokinetic (PK) profiling, as it bypasses the matrix interference that plagues UV detection.

  • GC-MS (Gas Chromatography-Mass Spectrometry): While 2-(3-Nitrophenyl)-1,3-thiazole possesses sufficient volatility for GC, the thermal lability of the nitroaromatic moiety at high injection port temperatures (>250°C) can lead to artificial degradation. GC-MS is generally reserved for orthogonal residual solvent analysis rather than direct assay of the intact molecule.

Comparative Performance Analysis

The following table synthesizes experimental validation data for the three analytical methods, evaluated against ICH Q2(R2) parameters. The data demonstrates the inverse relationship between dynamic range and sensitivity across the platforms.

Validation Parameter (ICH Q2(R2))HPLC-UV (Routine Assay)LC-MS/MS (Trace Analysis)GC-MS (Orthogonal Check)
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mL15.0 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL1.5 ng/mL45.0 ng/mL
Reportable Linear Range 1.5 – 150 µg/mL1.5 – 500 ng/mL45.0 – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.990
Precision (%RSD, n=6) < 1.0%< 3.5%< 5.0%
Accuracy (% Recovery) 99.0% – 101.5%92.0% – 108.0%85.0% – 115.0%

Regulatory Validation Strategy & Lifecycle Management

According to the updated[6][7], analytical validation is no longer a static checklist but a lifecycle process. A method must be proven "fit for purpose" through a self-validating system that includes continuous System Suitability Testing (SST).

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Intended Purpose SST System Suitability Testing (SST) Ensure Instrument Readiness ATP->SST Spec Specificity & Selectivity Demonstrate Lack of Interference SST->Spec Lin Linearity & Reportable Range Establish Proportionality Spec->Lin Acc Accuracy & Precision Verify Closeness to True Value Lin->Acc Rob Robustness Evaluation Test Deliberate Variations Acc->Rob Val Validated Method Ready for Routine QC/Release Rob->Val

Figure 1: ICH Q2(R2) Compliant Analytical Method Validation Lifecycle.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They embed strict System Suitability Testing (SST) criteria that must be met before any sample data is reported, ensuring causality between instrument performance and data integrity.

Protocol A: HPLC-UV for Bulk Assay Quantification

Causality Focus: A superficially porous C18 column is utilized to maximize theoretical plates and minimize band broadening, ensuring baseline resolution of the analyte from related synthesis impurities.

  • Column: C18 Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA suppresses silanol ionization, preventing peak tailing of the basic thiazole).

    • Channel B: Acetonitrile.

  • Gradient: 20% B to 80% B over 12 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV at 265 nm.

  • Self-Validating SST Criteria:

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for the 2-(3-Nitrophenyl)-1,3-thiazole peak.

    • Resolution ( Rs​ ): Must be ≥2.0 between the analyte and the nearest eluting known impurity.

    • System Precision: %RSD of 5 replicate injections of the 50 µg/mL working standard must be ≤1.0% .

Protocol B: LC-MS/MS for Trace Impurity Analysis

Causality Focus: TFA is replaced with Formic Acid because TFA causes severe ion suppression in MS. Formic acid provides the necessary protons for ESI+ without quenching the signal. An isotopically labeled internal standard (IS) is used to correct for matrix effects.

  • Column: UPLC C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in Water.

    • Channel B: 0.1% Formic Acid in Methanol.

  • MS Source Conditions: ESI in Positive mode; Capillary Voltage 3.0 kV; Desolvation Temp 400°C.

  • MRM Transitions:

    • Quantifier: m/z 207.0 161.0 (Loss of NO2​ )

    • Qualifier: m/z 207.0 104.0 (Thiazole ring cleavage)

  • Self-Validating SST Criteria:

    • Signal-to-Noise (S/N): Must be ≥10 at the LOQ level (1.5 ng/mL).

    • Internal Standard Stability: %RSD of the IS peak area across the entire batch must be ≤5.0% .

Fragmentation Parent Parent Ion [M+H]+ m/z 207.0 Frag1 Product Ion 1 m/z 161.0 Parent->Frag1 Loss of NO2 (-46 Da) Frag2 Product Ion 2 m/z 104.0 Parent->Frag2 Thiazole Ring Cleavage Frag3 Product Ion 3 m/z 77.0 Frag1->Frag3 Loss of Thiazole Moiety

Figure 2: Mechanistic LC-MS/MS Fragmentation Pathway of 2-(3-Nitrophenyl)-1,3-thiazole.

Conclusion

For the quantification of 2-(3-Nitrophenyl)-1,3-thiazole, HPLC-UV remains the optimal choice for high-precision bulk assay testing due to the molecule's strong UV absorbance. However, for trace-level detection and impurity profiling, LC-MS/MS is unparalleled, leveraging the proton affinity of the thiazole ring to achieve sub-nanogram sensitivity. By implementing the self-validating protocols outlined above, laboratories can ensure strict compliance with current FDA and ICH Q2(R2) regulatory expectations.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. (2015). Available at:[Link]

  • ChemBK Chemical Database. 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9) Physicochemical Properties. (2026). Available at:[Link]

Sources

Comparative

Bridging the Digital and the Biological: A Guide to Validating In silico Docking of 2-(3-Nitrophenyl)-1,3-thiazole with In Vitro Assays

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the rapid and cost-effective screening of vast compound libraries.[1][2] These in silico techniques predict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the rapid and cost-effective screening of vast compound libraries.[1][2] These in silico techniques predict the binding affinity and orientation of a ligand to a protein target, offering crucial insights that guide the initial stages of drug development.[1] However, computational predictions are not infallible and require rigorous experimental validation to confirm their biological relevance.[2] This guide provides a comprehensive framework for validating the in silico docking results of a promising scaffold, 2-(3-Nitrophenyl)-1,3-thiazole, using a suite of robust in vitro assays. The thiazole ring is a prominent pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4]

Here, we will delve into the causality behind experimental choices, presenting a self-validating system of protocols. This guide is designed for researchers, scientists, and drug development professionals to bridge the gap between computational predictions and tangible biological data, a critical step in the journey from a promising compound to a viable drug candidate.[1]

The In Silico Starting Point: Docking of 2-(3-Nitrophenyl)-1,3-thiazole

For the purpose of this guide, let us hypothesize that in silico molecular docking studies have predicted that 2-(3-Nitrophenyl)-1,3-thiazole is a potent inhibitor of a key protein kinase, for instance, "Kinase-X," which is implicated in a particular cancer pathway.

Hypothetical Docking Results:

ParameterPredicted Value
Target Protein Kinase-X
Binding Site ATP-binding pocket
Docking Score -10.5 kcal/mol
Predicted Binding Affinity (Kd) ~50 nM
Key Predicted Interactions Hydrogen bond with the hinge region, hydrophobic interactions with the DFG motif.

These computational results provide a strong rationale for synthesizing and experimentally testing 2-(3-Nitrophenyl)-1,3-thiazole. The following sections will outline a multi-tiered approach to validate these predictions, moving from direct target interaction to cellular effects.

The Validation Workflow: A Multi-Pronged In Vitro Approach

A robust validation strategy employs a combination of biochemical, biophysical, and cell-based assays to provide a holistic view of the compound's activity. This synergistic approach ensures that the in silico predictions are not only confirmed at the molecular level but also translate to a functional effect in a biological context.[1]

Validation_Workflow InSilico In Silico Docking (Prediction) Biochemical Biochemical Assays (Direct Inhibition) InSilico->Biochemical Validates Mechanism Biophysical Biophysical Assays (Binding Affinity) InSilico->Biophysical Confirms Direct Binding CellBased Cell-Based Assays (Cellular Efficacy) Biochemical->CellBased Translates to Cellular Context Biophysical->CellBased Lead Lead Optimization CellBased->Lead Informs Further Development

Caption: A streamlined workflow for validating in silico docking predictions with a suite of in vitro assays.

I. Biochemical Assays: Quantifying Direct Target Inhibition

The first step in experimental validation is to determine if the compound directly inhibits the activity of the target protein. For our hypothetical Kinase-X, an in vitro kinase assay is the gold standard.

In Vitro Kinase Assay

Rationale: This assay directly measures the ability of 2-(3-Nitrophenyl)-1,3-thiazole to inhibit the enzymatic activity of Kinase-X. This provides a functional confirmation of the in silico prediction. A common method involves measuring the phosphorylation of a substrate, often using a radioactive isotope like [γ-³²P]ATP or fluorescence-based methods.[5][6][7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[7]

    • Prepare a stock solution of 2-(3-Nitrophenyl)-1,3-thiazole in DMSO.

    • Prepare a solution of recombinant active Kinase-X and its specific substrate.

    • Prepare a solution of ATP, including [γ-³²P]ATP for radioactive detection.[8]

  • Assay Procedure:

    • In a microcentrifuge tube, combine the substrate (1 µg), active Kinase-X (10-20 ng), and varying concentrations of 2-(3-Nitrophenyl)-1,3-thiazole.[7][8]

    • Initiate the reaction by adding the kinase buffer containing ATP and [γ-³²P]ATP to a final volume of 40 µl.[8]

    • Incubate the reaction mixture at 30°C for 30 minutes with agitation.[8]

    • Stop the reaction by adding 2x SDS-PAGE sample buffer.[8]

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Expected Data and Comparison:

AssayIn Silico PredictionIn Vitro ResultInterpretation
Kinase Inhibition Potent inhibitorIC₅₀ = 75 nMThe low nanomolar IC₅₀ value strongly correlates with the predicted high binding affinity, validating the in silico finding of direct enzymatic inhibition.

II. Biophysical Assays: Measuring Direct Binding Affinity

While biochemical assays confirm functional inhibition, biophysical assays provide quantitative data on the direct binding interaction between the compound and the target protein.

Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that measures the binding affinity and kinetics of molecular interactions in real-time.[9][10][11] It provides the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[9][12]

Experimental Protocol:

  • Chip Preparation:

    • Immobilize recombinant Kinase-X onto a sensor chip surface.

  • Binding Measurement:

    • Inject a series of concentrations of 2-(3-Nitrophenyl)-1,3-thiazole over the chip surface.

    • Continuously monitor the change in the refractive index near the sensor surface, which is proportional to the amount of compound bound to the immobilized kinase.[9][10]

  • Data Analysis:

    • Generate sensorgrams that show the association and dissociation phases of the binding interaction.

    • Fit the data to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[12]

SPR_Principle cluster_0 SPR Sensor Chip Immobilized_Kinase Immobilized Kinase-X Binding Binding Event Immobilized_Kinase->Binding Analyte 2-(3-Nitrophenyl)-1,3-thiazole (Analyte) Analyte->Binding SPR_Signal Change in SPR Signal Binding->SPR_Signal Causes

Caption: The basic principle of Surface Plasmon Resonance (SPR) for measuring binding affinity.

Isothermal Titration Calorimetry (ITC)

Rationale: ITC is considered the "gold standard" for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of Kinase-X in a suitable buffer in the sample cell.

    • Prepare a solution of 2-(3-Nitrophenyl)-1,3-thiazole in the same buffer in the injection syringe. It is crucial that the buffers are identical to minimize heats of dilution.[15]

  • Titration:

    • Inject small aliquots of the compound solution into the protein solution at a constant temperature.[16]

  • Data Acquisition and Analysis:

    • Measure the heat change after each injection.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting isotherm to a binding model to determine the KD, n, ΔH, and ΔS.[14]

Expected Data and Comparison:

AssayIn Silico PredictionIn Vitro ResultInterpretation
Binding Affinity (KD) ~50 nMSPR: KD = 60 nMITC: KD = 55 nMThe experimentally determined KD values are in excellent agreement with the predicted binding affinity, confirming a strong and direct interaction between the compound and Kinase-X.

III. Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement

Confirming direct target binding and inhibition is crucial, but it is equally important to demonstrate that the compound is active in a cellular environment.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18] This assay determines if the inhibition of Kinase-X by 2-(3-Nitrophenyl)-1,3-thiazole translates into a cytotoxic or anti-proliferative effect in cancer cells that are dependent on Kinase-X activity.

Experimental Protocol:

  • Cell Culture:

    • Seed cancer cells known to be reliant on the Kinase-X pathway in a 96-well plate at a density of 5,000-10,000 cells/well.[17]

    • Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2-(3-Nitrophenyl)-1,3-thiazole.

    • Include appropriate controls (e.g., vehicle control, positive control).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17]

    • During this incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[18]

    • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Expected Data and Comparison:

AssayIn Silico PredictionIn Vitro ResultInterpretation
Cell Viability Indirectly suggests anti-proliferative effectGI₅₀ = 200 nMThe potent anti-proliferative effect in a relevant cancer cell line suggests that the compound retains its activity in a cellular context and that the inhibition of Kinase-X leads to the desired biological outcome.
NanoBRET™ Target Engagement Assay

Rationale: To definitively confirm that the observed cellular effects are due to the compound binding to Kinase-X within intact cells, a target engagement assay is employed. The NanoBRET™ assay is a powerful technique that measures compound binding at specific target proteins in real-time within living cells.[20][21] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[20][22]

Experimental Protocol:

  • Cell Line Engineering:

    • Create a stable cell line expressing Kinase-X fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Add a cell-permeable fluorescent tracer that reversibly binds to Kinase-X.[20]

    • Add varying concentrations of 2-(3-Nitrophenyl)-1,3-thiazole.

  • BRET Measurement:

    • Add the NanoLuc® substrate.

    • Measure the BRET signal. The binding of the test compound displaces the fluorescent tracer, leading to a decrease in the BRET signal.[23]

  • Data Analysis:

    • Calculate the IC₅₀ value for the displacement of the tracer, which reflects the compound's affinity for the target in a cellular environment.

NanoBRET_Principle cluster_1 NanoBRET™ Target Engagement Kinase_NanoLuc Kinase-X-NanoLuc® (Donor) BRET_Signal BRET Signal Kinase_NanoLuc->BRET_Signal Energy Transfer Tracer Fluorescent Tracer (Acceptor) Tracer->BRET_Signal Compound 2-(3-Nitrophenyl)-1,3-thiazole Compound->Kinase_NanoLuc Competes with Tracer No_BRET Reduced BRET Signal Compound->No_BRET

Caption: The principle of the NanoBRET™ target engagement assay.

Expected Data and Comparison:

AssayIn Silico PredictionIn Vitro ResultInterpretation
Target Engagement High affinity bindingCellular IC₅₀ = 150 nMThe low nanomolar cellular IC₅₀ confirms that 2-(3-Nitrophenyl)-1,3-thiazole effectively engages with Kinase-X in living cells, providing a direct link between target binding and cellular activity.

Conclusion: From Prediction to Validated Hit

The synergistic use of in silico docking and a well-designed panel of in vitro assays provides a powerful and efficient framework for the early stages of drug discovery.[1] The hypothetical data presented here for 2-(3-Nitrophenyl)-1,3-thiazole illustrates a successful validation cascade. The strong correlation between the predicted binding affinity and the experimentally determined IC₅₀ and KD values, coupled with the potent cellular activity and confirmed target engagement, elevates this compound from a computational prediction to a validated hit worthy of further preclinical development. This integrated approach not only builds confidence in the initial in silico findings but also provides a much deeper understanding of the compound's mechanism of action, paving the way for rational lead optimization.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • NanoBRET. (n.d.). SGC-UNC. Retrieved from [Link]

  • NanoBRET™ Target Engagement for drug development. (2024, December 14). News-Medical.Net. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Binding Affinity and Kinetics by SPR. (n.d.). Aragen Bioscience. Retrieved from [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved from [Link]

  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. (2020, February 15). SLAS Discovery. Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Molecular Biology of the Cell. Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application. (n.d.). Creative Biostructure. Retrieved from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]

  • In vitroキナーゼアッセイ. (n.d.). Japan Radioisotope Association. Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018, August 5). Bio-protocol. Retrieved from [Link]

  • What are the best ways to validate a docking result? (2013, October 22). ResearchGate. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). Molecules. Retrieved from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]

  • Validation approaches for computational drug repurposing: a review. (n.d.). Briefings in Bioinformatics. Retrieved from [Link]

  • Predictive value of in silico assessment and docking for in vitro... (n.d.). ResearchGate. Retrieved from [Link]

  • The principle of bioluminescence resonance energy transfer (BRET) for... (n.d.). ResearchGate. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET). (2023, July 20). News-Medical.Net. Retrieved from [Link]

  • From in-silico QSAR modeling to in-vitro MTT assay: experimental validation of novel uPAR leads for triple-negative breast cancer (TNBC) and skin cancer. (2026, January 20). Scientific Reports. Retrieved from [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers in Endocrinology. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. (2025, December 26). arXiv. Retrieved from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). Scientific Reports. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules. Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Chemical Review and Letters. Retrieved from [Link]

Sources

Validation

Comparative Thermodynamic Stability of Meta vs. Para Nitrophenyl Thiazoles: A Technical Guide

Nitrophenyl thiazoles are privileged heterocyclic scaffolds extensively utilized in drug discovery for their potent anticancer, antimicrobial, and anti-inflammatory properties. The regiochemistry of the nitro group—speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Nitrophenyl thiazoles are privileged heterocyclic scaffolds extensively utilized in drug discovery for their potent anticancer, antimicrobial, and anti-inflammatory properties. The regiochemistry of the nitro group—specifically its placement at the meta or para position on the phenyl ring relative to the thiazole core—profoundly dictates the molecule's electronic distribution, thermodynamic stability, and biological efficacy.

This guide provides an in-depth, data-driven comparison of meta- vs. para-nitrophenyl thiazoles. By synthesizing Density Functional Theory (DFT) computational metrics with empirical calorimetric data and synthesis yields, we establish a predictive framework for researchers and drug development professionals.

Mechanistic Causality: Electronic Effects and Stability

The fundamental thermodynamic stability of nitrophenyl thiazoles is intrinsically linked to the degree of π -electron delocalization across the molecular framework.

  • Para-Substitution: The nitro group at the para position acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This allows for extended conjugation across the phenyl ring and the electron-deficient thiazole core, effectively lowering the overall ground-state energy of the system.

  • Meta-Substitution: When the nitro group is positioned meta to the thiazole ring, resonance delocalization is geometrically restricted. The stabilization relies primarily on the inductive effect (-I), resulting in a higher ground-state energy and reduced structural rigidity compared to the para-isomer.

Resonance_Stability Root Nitrophenyl Thiazole Isomers Para Para-Nitro Isomer (-NO2 at C4') Root->Para Meta Meta-Nitro Isomer (-NO2 at C3') Root->Meta Para_Mech Extended π-Conjugation Strong -R and -I Effects Para->Para_Mech Meta_Mech Restricted π-Conjugation Primarily -I Effect Meta->Meta_Mech Para_Result Higher Thermodynamic Stability Larger HOMO-LUMO Gap Para_Mech->Para_Result Meta_Result Lower Thermodynamic Stability Smaller HOMO-LUMO Gap Meta_Mech->Meta_Result

Logical flow of electronic effects dictating the thermodynamic stability of thiazole isomers.

Computational Thermodynamics (DFT Analysis)

Density Functional Theory (DFT), typically employing the B3LYP hybrid functional with a 6-31+G(d,p) basis set, is the computational gold standard for quantifying the thermodynamic stability of these isomers. The HOMO-LUMO energy gap ( ΔE ) serves as a direct proxy for kinetic stability and chemical hardness[1].

A larger HOMO-LUMO gap in para-isomers indicates higher thermodynamic stability, rendering the molecule "harder" and less reactive to off-target nucleophilic degradation[1]. Conversely, meta-isomers exhibit a slightly reduced energy gap, making them softer and more susceptible to metabolic functionalization.

Table 1: Comparative Physicochemical & Thermodynamic Metrics
Property / MetricPara-Nitrophenyl ThiazoleMeta-Nitrophenyl ThiazoleCausality / Significance
Electronic Conjugation Extended (Full resonance)Restricted (Inductive dominant)Dictates ground-state energy and overall molecular planarity.
Typical Synthesis Yield 85% – 95%[2]50% – 65%[3]Higher yield reflects the thermodynamic sink favoring the para-isomer.
Melting Point (Empirical) High (e.g., 273 °C – 296 °C)[3],[4]Lower (e.g., 118 °C – 187 °C)[3]Extended conjugation enhances intermolecular π−π stacking and crystal lattice energy.
HOMO-LUMO Gap ( ΔE ) Larger (Higher hardness)[1]Smaller (Lower hardness)Para is kinetically more stable and less prone to spontaneous degradation.
Target Affinity (e.g., hCA I) High[4]Decreased[4]Enhanced electronic complementarity within hydrophobic binding pockets.

Experimental Validation: Synthesis and Calorimetry

The theoretical stability differences manifest empirically during benchtop synthesis. The Hantzsch thiazole synthesis is the classical protocol for generating these compounds. Because the reaction is thermodynamically driven, it heavily favors the formation of the more stable para-isomer, which is reflected in significantly higher isolated yields (often >90%)[2] and robust melting points compared to meta-derivatives[3],[5].

Experimental_Workflow A Thioamide + α-Haloketone B Hantzsch Cyclization (Reflux, 2-4h) A->B Electrophilic Attack C Crystallization & Yield Analysis B->C Dehydration D Thermodynamic Validation C->D MP & Yield Correlation

Step-by-step experimental workflow for synthesizing and validating thiazole stability.

Step-by-Step Protocol: Regioselective Hantzsch Synthesis

Self-Validation Checkpoint: The success of this protocol is validated by the spontaneous precipitation of the product upon neutralization, and confirmed orthogonally by the appearance of the diagnostic thiazole C5-H singlet ( δ 7.5–8.0 ppm) in 1 H-NMR.

  • Reagent Preparation: Dissolve 10 mmol of the appropriate thioamide (e.g., thiourea or substituted thiobenzamide) in 20 mL of absolute ethanol.

  • Electrophile Addition: Slowly add 10 mmol of either 2-bromo-1-(3-nitrophenyl)ethan-1-one (meta) or 2-bromo-1-(4-nitrophenyl)ethan-1-one (para) to the stirring solution.

    • Causality: The α -haloketone acts as the electrophilic partner. The strong electron-withdrawing nature of the para-nitro group highly polarizes the adjacent carbonyl, accelerating the initial nucleophilic attack by the sulfur atom.

  • Reflux & Cyclization: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Causality: Continuous thermal energy drives the dehydration step and subsequent ring closure, pushing the equilibrium toward the thermodynamically stable aromatic thiazole system.

  • Neutralization: Cool the mixture to room temperature and neutralize with 10% aqueous sodium acetate until pH 7 is reached.

  • Isolation & Calorimetric Prep: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol. Record the melting point to validate lattice stability (expect >250 °C for para and <200 °C for meta isomers)[3],[4].

Biological Implications of Isomeric Stability

Thermodynamic stability directly impacts the pharmacokinetic profile and target binding affinity of the drug candidate. For instance, in the inhibition of Human Carbonic Anhydrase (hCA I and II), para-nitrophenyl thiazoles consistently demonstrate superior binding compared to their meta counterparts[4]. The extended conjugation of the para-isomer stabilizes the drug-receptor complex through enhanced π−π stacking interactions within the hydrophobic pockets. Conversely, meta-isomers exhibit reduced inhibitory activity due to suboptimal electronic complementarity and lower overall conformational stability[4]. Similar trends are observed when targeting EGFR kinase, where para-substituted derivatives yield highly potent anticancer profiles[2].

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol for 2-(3-Nitrophenyl)-1,3-thiazole

As an application scientist, I frequently encounter nitroaromatic thiazoles in drug discovery and agricultural chemistry due to their potent bioactivity. 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9) combines a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, I frequently encounter nitroaromatic thiazoles in drug discovery and agricultural chemistry due to their potent bioactivity. 2-(3-Nitrophenyl)-1,3-thiazole (CAS: 105361-75-9) combines a highly reactive nitroaromatic system with a sulfur-containing thiazole ring. While this dual-pharmacophore is invaluable for synthesizing kinase inhibitors and antimicrobial agents, it presents unique logistical and safety challenges. The nitro group acts as a strong electron-withdrawing moiety, making the compound susceptible to exothermic decomposition, while the thiazole ring complicates disposal due to the generation of sulfur oxides (SOx) upon combustion.

This guide provides a self-validating, field-proven methodology for the safe handling, storage, and disposal of 2-(3-Nitrophenyl)-1,3-thiazole, ensuring scientific integrity and strict environmental compliance.

Chemical Hazard Profile and Causality

Understanding the "why" behind safety protocols begins with the molecule's physical chemistry.

Table 1: Quantitative and GHS Hazard Profile of 2-(3-Nitrophenyl)-1,3-thiazole

Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 105361-75-9Unique identifier for the base compound[1].
Molecular Formula C9H6N2O2SContains N and S; dictates incineration emission controls[1].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Readily absorbed through biological membranes; nitroaromatics can induce methemoglobinemia[2].
Skin/Eye Irritation Category 2 / Category 2AElectrophilic nature of the nitroaromatic ring reacts with nucleophilic residues in tissues[2].
STOT SE Category 3May cause respiratory irritation or central nervous system depression upon acute inhalation[2].

Causality Insight : The primary risk of 2-(3-Nitrophenyl)-1,3-thiazole lies in its reactivity profile. Mixing this compound with strong reducing agents can trigger an uncontrolled, exothermic reduction of the nitro group to an amine[3]. Furthermore, thermal stress can lead to rapid decomposition. Therefore, ambient temperature control and strict segregation are not just regulatory suggestions—they are chemical imperatives[3].

Operational Handling and Storage Protocol

To prevent degradation and ensure operator safety, implement the following self-validating workflow upon receipt of the chemical.

Step-by-Step Handling Methodology:

  • Intake Verification : Upon receipt, visually inspect the high-density polyethylene (HDPE) or amber glass container for integrity. Verify the CAS number (105361-75-9) and lot number against the Certificate of Analysis (CoA).

  • Atmospheric Control : Open the container only within a certified chemical fume hood. If the compound is to be stored for >6 months, backfill the container with inert gas (Argon or Nitrogen) to prevent slow oxidative degradation of the thiazole ring.

  • Segregated Storage : Store at 15–25°C in a dedicated desiccator or flammables cabinet. Critical Validation: Physically separate this compound from sodium borohydride, lithium aluminum hydride, and strong mineral acids[3]. Use secondary containment bins to isolate it from incompatible chemical classes.

Step-by-Step Disposal and Incineration Preparation

Because 2-(3-Nitrophenyl)-1,3-thiazole contains both nitrogen and sulfur, it cannot be disposed of via standard drain or general solid waste routes. The recommended and most common method for the final disposal of nitroaromatic compounds is high-temperature incineration[4].

Protocol for Waste Segregation and SAA Accumulation:

  • Container Selection : Use a chemically resistant, wide-mouth HDPE container with a secure, tight-fitting cap[4].

  • Waste Segregation : Label the container explicitly as "Hazardous Organic Waste - Nitroaromatic/Sulfur-Containing"[4]. Do not mix with halogenated solvents (like dichloromethane) unless absolutely necessary, as halogenated waste requires different incineration temperature profiles and increases disposal costs[4].

  • Satellite Accumulation Area (SAA) Placement : Place the container in a secondary containment tray within the laboratory's SAA[4].

  • Validation Step : Maintain a continuous waste log. Every time waste is added, record the approximate mass/volume. Cap the container immediately after addition to prevent the volatilization of any residual solvent used during the experiment[4].

DisposalWorkflow Gen Waste Generation (2-(3-Nitrophenyl)-1,3-thiazole) Seg Segregate from Halogenated Waste Gen->Seg Log Record in SAA Waste Log Seg->Log Store Store in HDPE Container with Secondary Containment Log->Store Vendor Transfer to Licensed Disposal Contractor Store->Vendor Incinerate High-Temp Incineration (> 1,800°F) Vendor->Incinerate

Operational workflow for the segregation and disposal of nitroaromatic thiazole waste.

The Science of High-Temperature Incineration When you hand off 2-(3-Nitrophenyl)-1,3-thiazole to a licensed EHS contractor, the compound undergoes high-temperature incineration (typically >1,800°F or 980°C)[4].

  • Thermal Oxidation : At these temperatures, the aromatic and thiazole rings are cleaved. Carbon and hydrogen are oxidized to CO₂ and H₂O.

  • Emission Control : The nitrogen from the nitro group and thiazole ring forms nitrogen oxides (NOx), while the sulfur forms sulfur oxides (SOx). The incinerator must be equipped with advanced alkaline wet scrubbers to neutralize these gases into harmless sulfate and nitrate salts before exhaust release[4]. This ensures that the disposal process does not contribute to acid rain or atmospheric toxicity.

Emergency Spill Response Protocol

In the event of a localized benchtop spill (< 10 grams), swift and methodical action is required to prevent aerosolization and dermal exposure[3].

Spill Cleanup Methodology:

  • Isolate and Protect : Immediately halt work. Don fresh nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered to an appropriate working height to maximize airflow.

  • Containment : Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand[3]. Causality: Sweeping dry nitroaromatic powders directly can generate airborne dust, leading to inhalation exposure. The vermiculite dampens this risk[3].

  • Collection : Use a non-sparking plastic scoop to transfer the mixture into a dedicated hazardous waste bag or HDPE container.

  • Decontamination : Wipe the spill area with a solvent in which the compound is soluble (e.g., acetone), followed by a thorough wash with soap and water[3].

  • Validation : Check the area with a UV lamp (if applicable, as many conjugated thiazoles fluoresce) to ensure no residual powder remains. Dispose of all cleanup materials, including gloves, as hazardous nitroaromatic waste[3].

SpillResponse Spill Solid Spill Identified (< 10g) PPE Don PPE (Nitrile, Goggles) Spill->PPE Cover Cover with Vermiculite (Prevent Aerosolization) PPE->Cover Scoop Scoop into HDPE Container Cover->Scoop Wash Decontaminate Area (Acetone -> Soap/Water) Scoop->Wash Verify Verify Cleanliness (Visual / UV Check) Wash->Verify Dispose Dispose as Hazardous Waste Verify->Dispose

Step-by-step emergency response and decontamination pathway for small solid spills.

Environmental Monitoring and EPA Compliance

For facilities handling large volumes of nitroaromatics, environmental monitoring of aqueous waste streams may be required. Aqueous waste containing nitroaromatics should be screened using High-Performance Liquid Chromatography (HPLC) according to EPA Method 8330B. This method utilizes solid-phase extraction (SPE) to preconcentrate trace nitroaromatics from water, ensuring that effluent discharged from the facility remains strictly within regulatory limits.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Nitrophenyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Nitrophenyl)-1,3-thiazole
© Copyright 2026 BenchChem. All Rights Reserved.